1-(3,4-Difluorobenzyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZZARHVURUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382311 | |
| Record name | 1-(3,4-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203860-01-9 | |
| Record name | 1-(3,4-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3,4-Difluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Difluorobenzyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry and pharmacological research. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols and structured data are presented to support researchers and scientists in their exploration of this compound's therapeutic potential.
Chemical Identity and Properties
This compound is a synthetic organic compound featuring a piperazine ring N-substituted with a 3,4-difluorobenzyl group. Its chemical structure combines the versatile piperazine scaffold, a common motif in many biologically active compounds, with the electron-withdrawing properties of the difluorinated phenyl ring.
IUPAC Name: 1-[(3,4-Difluorophenyl)methyl]piperazine[1]
CAS Number: 203860-01-9[2]
Synonyms: this compound
The dihydrochloride salt of this compound is also available.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₂N₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Solubility | Not explicitly stated in search results |
Synthesis and Experimental Protocols
The synthesis of this compound and related N-benzylpiperazine derivatives can be achieved through several established synthetic routes. A common and straightforward method involves the nucleophilic substitution of a benzyl halide with piperazine.
General Synthesis Workflow
A generalized synthetic pathway for N-alkylation of piperazine is depicted below. This involves the reaction of piperazine with a substituted benzyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
While a specific protocol for this compound was not found in the provided search results, a general procedure for the synthesis of similar benzyl piperazine derivatives can be adapted. The following is a representative protocol based on the synthesis of related compounds.[4]
Materials:
-
Piperazine
-
3,4-Difluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (a molar excess is often used to minimize dialkylation) in the chosen solvent (DMF or ACN).
-
Add the base (e.g., K₂CO₃ or Et₃N) to the solution.
-
Slowly add a solution of 3,4-Difluorobenzyl bromide in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by crystallization.
Biological Activity and Potential Applications
The piperazine moiety is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities.[5][6][7] Derivatives of piperazine have been investigated for their potential as antipsychotic, antidepressant, anxiolytic, antimicrobial, and antifungal agents.[6][8][9]
The introduction of a difluorobenzyl group to the piperazine scaffold can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the compound's lipophilicity.
While specific biological data for this compound is not extensively detailed in the provided search results, its structural similarity to other biologically active piperazine derivatives suggests potential for activity in several areas:
-
Central Nervous System (CNS) Activity: Many benzylpiperazine derivatives exhibit activity at various CNS receptors, including serotonin and dopamine receptors, suggesting potential applications as antidepressants, anxiolytics, or antipsychotics.[6]
-
Antimicrobial and Antifungal Activity: The piperazine nucleus is a key component of some antimicrobial and antifungal drugs.[7][8][9] The biological activity of such compounds is often influenced by the nature of the substituent on the piperazine nitrogen.
Potential Signaling Pathway Involvement
Given the prevalence of piperazine derivatives as CNS-active agents, a potential mechanism of action for this compound could involve the modulation of monoaminergic signaling pathways. This is a hypothetical pathway based on the known activities of similar compounds.
Caption: Hypothetical monoaminergic signaling pathway modulation.
Conclusion
This compound is a compound with a clear chemical identity, though detailed public data on its specific properties and biological activities are limited. Its structural features suggest it as a candidate for investigation in drug discovery programs, particularly those targeting the central nervous system or infectious diseases. The synthetic protocols outlined in this guide provide a foundation for its preparation and further study. Future research should focus on elucidating its precise pharmacological profile, mechanism of action, and potential therapeutic applications.
References
- 1. This compound | C11H14F2N2 | CID 2782808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. This compound 2HCl | 203860-01-9 [amp.chemicalbook.com]
- 4. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Putative Mechanism of Action of 1-(3,4-Difluorobenzyl)piperazine
Introduction
Piperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly targeting the central nervous system.[1] This technical guide focuses on the putative mechanism of action of 1-(3,4-Difluorobenzyl)piperazine. Due to the limited specific data on this compound, we will extrapolate its likely pharmacological profile based on its structural analog, 1-(3,4-Difluorophenyl)piperazine. This analog has demonstrated potential as an antidepressant and anxiolytic agent, primarily through its interaction with the serotonergic system.[2]
Core Putative Mechanism of Action
Based on the evidence from its phenyl analog, this compound is hypothesized to exert its effects primarily through the modulation of serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. It is likely to act as an agonist at these receptors, influencing downstream signaling cascades that regulate mood and anxiety. Additionally, like many piperazine derivatives, it may exhibit some activity at dopamine receptors.[2]
Interaction with Serotonergic System
The primary mechanism of action is likely centered on the serotonin system, a key regulator of mood, cognition, and emotion.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[2] Agonism at these sites generally leads to a reduction in neuronal firing and serotonin release, as well as direct postsynaptic effects.
-
5-HT2A Receptor Agonism: The role of 5-HT2A receptor agonism is more complex. While activation of these receptors is associated with the effects of psychedelic drugs, modulation of 5-HT2A receptor activity is also a feature of some atypical antipsychotics and antidepressants.[3]
Potential Interaction with Dopaminergic System
Many centrally acting piperazine derivatives exhibit some affinity for dopamine receptors. While the primary activity of 1-(3,4-Difluorophenyl)piperazine appears to be serotonergic, a comprehensive understanding of a related compound would necessitate evaluating its binding profile at dopamine D2-like receptors.
Quantitative Pharmacological Data (for 1-(3,4-Difluorophenyl)piperazine)
The following table summarizes the available quantitative data for the structural analog, 1-(3,4-Difluorophenyl)piperazine. It is crucial to reiterate that these values are for the phenyl and not the benzyl derivative.
| Target | Assay Type | Value | Units | Reference |
| Serotonin Receptor 5-HT1A | Radioligand Binding (Ki) | Data not available | nM | |
| Serotonin Receptor 5-HT2A | Radioligand Binding (Ki) | Data not available | nM | |
| Dopamine Receptor D2 | Radioligand Binding (Ki) | Data not available | nM | |
| Antidepressant-like Effect | Forced Swim Test (rats) | Significant reduction in immobility time | - | [2] |
| Anxiolytic-like Effect | Elevated Plus Maze (rodents) | Increased time in open arms | - | [2] |
Note: The absence of specific Ki, IC50, or EC50 values in the public domain for 1-(3,4-Difluorophenyl)piperazine highlights the need for further dedicated pharmacological studies to quantify its receptor interaction profile.
Signaling Pathways
The interaction of this compound with its putative targets, the 5-HT1A and 5-HT2A receptors, would initiate intracellular signaling cascades.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade ultimately influences ion channel activity and gene expression.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is another GPCR that couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[3]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to characterize the mechanism of action of this compound.
Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors
This assay is used to determine the binding affinity (Ki) of the compound for its target receptors.
Objective: To quantify the affinity of this compound for human 5-HT1A and 5-HT2A receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT1A or 5-HT2A receptors.
-
Radioligands: [3H]8-OH-DPAT (for 5-HT1A) or [3H]Ketanserin (for 5-HT2A).
-
Non-specific binding competitors: Serotonin (for 5-HT1A) or Mianserin (for 5-HT2A).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific competitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST) in Rodents
This is a common behavioral test used to screen for antidepressant-like activity.
Objective: To assess the potential antidepressant-like effects of this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats or male C57BL/6 mice.
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Test compound: this compound at various doses.
-
Vehicle control (e.g., saline or a suitable solvent).
-
Positive control (e.g., a known antidepressant like fluoxetine).
-
A video camera for recording the sessions.
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, vehicle, or positive control intraperitoneally or orally at a specified time before the test (e.g., 30-60 minutes).
-
Place each animal individually into the water-filled cylinder for a pre-test session of 15 minutes one day before the actual test. This is to induce a state of behavioral despair.
-
On the test day, place the animals back into the cylinder for a 5-minute session.
-
Record the entire 5-minute session.
-
An observer, blind to the treatment conditions, scores the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).
-
Compare the immobility time between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to 1-(3,4-Difluorophenyl)piperazine strongly suggests a pharmacological profile centered on the modulation of serotonin receptors, particularly 5-HT1A and 5-HT2A. This profile is consistent with potential antidepressant and anxiolytic properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the future investigation and characterization of this and related piperazine derivatives. Rigorous in vitro and in vivo studies are necessary to definitively elucidate the precise mechanism of action and therapeutic potential of this compound.
References
An In-Depth Technical Guide to 1-(3,4-Difluorobenzyl)piperazine as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,4-Difluorobenzyl)piperazine is a research chemical belonging to the N-benzylpiperazine class of compounds. This technical guide provides a comprehensive overview of its synthesis, potential pharmacological activities, and detailed protocols for its preclinical evaluation. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely properties based on the well-established pharmacology of structurally related arylpiperazines. The provided experimental methodologies for in vitro and in vivo assays are intended to serve as a foundational resource for researchers investigating this and similar compounds.
Chemical and Physical Properties
This compound is a synthetic organic molecule characterized by a piperazine ring N-substituted with a 3,4-difluorobenzyl group.
| Property | Value |
| Molecular Formula | C₁₁H₁₄F₂N₂ |
| Molecular Weight | 212.24 g/mol |
| CAS Number | 2782808-87-7 |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Synthesis
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. A common and effective method involves the reaction of piperazine with 3,4-difluorobenzyl chloride. To favor the mono-substituted product and minimize the formation of the di-substituted byproduct, an excess of piperazine is typically used.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
3,4-Difluorobenzyl chloride
-
Triethylamine (or another suitable base)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve an excess of piperazine (e.g., 5 equivalents) in the chosen solvent.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Slowly add a solution of 3,4-difluorobenzyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Pharmacological Profile (Predicted)
While direct pharmacological data for this compound is scarce, the pharmacological profile of N-benzylpiperazine derivatives is well-documented. These compounds are known to interact with various monoamine neurotransmitter systems, particularly dopaminergic and serotonergic pathways. The difluoro-substitution on the benzyl ring is expected to modulate the electronic properties and metabolic stability of the molecule, potentially influencing its receptor binding affinity and pharmacokinetic profile.
Predicted Mechanism of Action
Based on the structure-activity relationships of similar compounds, this compound is hypothesized to act as a ligand for dopamine and serotonin receptors. The piperazine nitrogen atoms are crucial for these interactions. The primary mechanism of action is likely to involve modulation of neurotransmitter levels in the synaptic cleft, either by direct receptor binding or by affecting neurotransmitter transporters.
Predicted In Vitro Activity
It is anticipated that this compound will exhibit affinity for various G-protein coupled receptors, particularly dopamine D2-like and serotonin 5-HT1A and 5-HT2A receptors. The specific affinity and functional activity (agonist, antagonist, or partial agonist) would need to be determined experimentally.
Quantitative Data (Hypothetical - for illustrative purposes only as no specific data is publicly available):
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | - | - |
| Serotonin 5-HT1A | - | - |
| Serotonin 5-HT2A | - | - |
Note: The table above is a template. Researchers would populate this with experimental data.
Predicted In Vivo Activity
Given the known effects of related arylpiperazines, this compound may exhibit antidepressant-like and anxiolytic-like properties in preclinical models. These effects would be dose-dependent and would need to be carefully evaluated alongside potential side effects such as alterations in locomotor activity.
Quantitative Data (Hypothetical - for illustrative purposes only as no specific data is publicly available):
| Behavioral Assay | Animal Model | Dose Range (mg/kg) | Observed Effect |
| Forced Swim Test | Mouse | - | - |
| Elevated Plus Maze | Rat | - | - |
Note: The table above is a template. Researchers would populate this with experimental data.
Experimental Protocols for Pharmacological Evaluation
In Vitro Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound for a target receptor (e.g., human dopamine D2 or serotonin 5-HT1A receptors) expressed in a cell line.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A)
-
This compound
-
Non-specific binding control (a high concentration of a known ligand for the target receptor)
-
Assay buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Forced Swim Test (Mouse)
This assay is used to assess potential antidepressant-like activity.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle control (e.g., saline with a small amount of DMSO)
-
Positive control (e.g., Imipramine)
-
Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound, vehicle, or the positive control to different groups of mice (typically via intraperitoneal injection) 30-60 minutes before the test.
-
Gently place each mouse individually into a beaker of water for a 6-minute session.
-
Record the entire session for later analysis.
-
After the 6 minutes, remove the mouse, dry it, and return it to its home cage.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
Compare the immobility times between the different treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
In Vivo Elevated Plus Maze (Rat)
This assay is used to evaluate potential anxiolytic-like or anxiogenic-like activity.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Vehicle control
-
Positive control (e.g., Diazepam for anxiolytic effects)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Administer this compound, vehicle, or the positive control to different groups of rats 30-60 minutes before the test.
-
Place each rat individually in the center of the plus maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session using a video camera and analyze the rat's movement with tracking software.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and/or entries into the open arms compared to the vehicle group suggests an anxiolytic-like effect. Conversely, a decrease suggests an anxiogenic-like effect.
Conclusion
This compound represents an interesting research chemical within the N-benzylpiperazine class. Based on its structural similarity to other pharmacologically active compounds, it holds potential for interacting with key neurotransmitter systems in the central nervous system. This technical guide provides a framework for its synthesis and a detailed roadmap for its preclinical pharmacological evaluation. Further experimental investigation is required to elucidate its precise mechanism of action, receptor binding profile, and in vivo effects. The protocols and information presented herein are intended to facilitate such research endeavors.
An In-depth Technical Guide to the Synthesis of 1-(3,4-Difluorobenzyl)piperazine from Piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 1-(3,4-Difluorobenzyl)piperazine from piperazine, a key intermediate in the development of various pharmaceutical agents. This document details two primary synthetic strategies: direct N-alkylation and reductive amination, offering detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The presence of the difluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of this intermediate from readily available piperazine is a critical step in the drug discovery and development process. This guide will explore the two most common and effective methods for its preparation.
Synthetic Strategies
The synthesis of this compound from piperazine can be efficiently achieved through two principal methods:
-
Direct N-Alkylation: This method involves the direct reaction of piperazine with a 3,4-difluorobenzyl halide (e.g., chloride or bromide) in the presence of a base.
-
Reductive Amination: This two-step, one-pot process involves the reaction of piperazine with 3,4-difluorobenzaldehyde to form an iminium ion intermediate, which is subsequently reduced to the desired product.
The selection of the synthetic route often depends on the availability of starting materials, desired scale of the reaction, and the need to control the formation of the di-substituted byproduct, 1,4-bis(3,4-difluorobenzyl)piperazine.
Direct N-Alkylation
Direct N-alkylation is a straightforward approach for the synthesis of this compound. The primary challenge in this method is to control the reaction to favor mono-alkylation over di-alkylation, due to the presence of two reactive nitrogen atoms in the piperazine ring.
To promote the formation of the mono-substituted product, several strategies can be employed:
-
Use of Excess Piperazine: Employing a significant molar excess of piperazine relative to the 3,4-difluorobenzyl halide increases the statistical probability of the halide reacting with an un-substituted piperazine molecule.
-
Slow Addition of the Alkylating Agent: A gradual, dropwise addition of the 3,4-difluorobenzyl halide to the reaction mixture helps to maintain a low concentration of the electrophile, thereby minimizing the occurrence of a second alkylation event on the already mono-substituted piperazine.
-
Use of a Mono-protected Piperazine: A highly effective method involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1]
-
Formation of a Mono-protonated Piperazine Salt: Using a mono-protonated salt of piperazine can reduce the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]
Experimental Protocol: Direct N-Alkylation of Piperazine with 3,4-Difluorobenzyl Chloride
This protocol describes a general procedure for the mono-N-alkylation of piperazine using an excess of the amine.
Materials:
-
Piperazine (anhydrous)
-
3,4-Difluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Slowly add a solution of 3,4-difluorobenzyl chloride (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature over a period of 1-2 hours.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound.
Reductive Amination
Reductive amination is an alternative and often more controlled method for the synthesis of this compound. This one-pot reaction proceeds via the formation of an iminium ion from piperazine and 3,4-difluorobenzaldehyde, which is then reduced in situ by a suitable reducing agent. A key advantage of this method is the prevention of the formation of quaternary ammonium salts.[1]
Commonly used reducing agents for reductive amination include:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Sodium cyanoboorohydride (NaBH₃CN)
STAB is a mild and selective reducing agent that is often preferred as it can be used in the presence of the aldehyde without significant reduction of the carbonyl group.
Experimental Protocol: Reductive Amination of Piperazine with 3,4-Difluorobenzaldehyde
This protocol outlines a general procedure for the reductive amination of piperazine. To ensure mono-substitution, N-Boc-piperazine is used as the starting material, followed by a deprotection step.
Materials:
-
N-Boc-piperazine
-
3,4-Difluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) for deprotection
-
Diethyl ether
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
Step 1: Reductive Amination
-
In a reaction flask, dissolve N-Boc-piperazine (1.1 equivalents) and 3,4-difluorobenzaldehyde (1.0 equivalent) in 1,2-dichloroethane or dichloromethane.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-1-(3,4-difluorobenzyl)piperazine by flash column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-1-(3,4-difluorobenzyl)piperazine in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, to the solution.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
If the hydrochloride salt is desired, it can be precipitated by the addition of diethyl ether and collected by filtration.
-
To obtain the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent. The combined organic extracts are then dried and concentrated to yield this compound.
Data Presentation
The following table summarizes the expected data for the synthesis of this compound. Please note that actual yields and spectral data may vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Direct N-Alkylation | Reductive Amination (from N-Boc-piperazine) |
| Starting Materials | Piperazine, 3,4-Difluorobenzyl chloride | N-Boc-piperazine, 3,4-Difluorobenzaldehyde |
| Key Reagents | K₂CO₃, MeCN | NaBH(OAc)₃, DCE/DCM; HCl/TFA |
| Typical Yield | Moderate to Good (highly dependent on mono-alkylation control) | Good to Excellent |
| Purity | Good after chromatography | Excellent after chromatography |
| ¹H NMR (CDCl₃, δ) | ~7.20-6.90 (m, 3H, Ar-H), 3.45 (s, 2H, Ar-CH₂), 2.85 (br s, 4H, piperazine-H), 2.40 (t, 4H, piperazine-H), 1.80 (br s, 1H, NH) | ~7.20-6.90 (m, 3H, Ar-H), 3.45 (s, 2H, Ar-CH₂), 2.85 (br s, 4H, piperazine-H), 2.40 (t, 4H, piperazine-H), 1.80 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ) | ~150 (dd, C-F), ~148 (dd, C-F), ~132 (t, Ar-C), ~124 (m, Ar-CH), ~117 (d, Ar-CH), ~116 (d, Ar-CH), ~63 (Ar-CH₂), ~54 (piperazine-CH₂), ~46 (piperazine-CH₂) | ~150 (dd, C-F), ~148 (dd, C-F), ~132 (t, Ar-C), ~124 (m, Ar-CH), ~117 (d, Ar-CH), ~116 (d, Ar-CH), ~63 (Ar-CH₂), ~54 (piperazine-CH₂), ~46 (piperazine-CH₂) |
Note: The NMR data provided are estimations based on structurally similar compounds and may not represent the exact chemical shifts for this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This technical guide has detailed two robust and widely applicable methods for the synthesis of this compound from piperazine. Direct N-alkylation offers a more direct route, with the critical consideration of controlling selectivity to achieve mono-substitution. Reductive amination, particularly when employing a mono-protected piperazine, provides a more controlled and often higher-yielding alternative. The choice of method will ultimately be guided by the specific requirements of the research, including scale, purity needs, and available resources. The provided experimental protocols and data serve as a valuable resource for researchers in the successful synthesis of this important pharmaceutical intermediate.
References
An In-depth Technical Guide to 1-(3,4-Difluorobenzyl)piperazine Derivatives and Analogs as Dopamine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3,4-difluorobenzyl)piperazine derivatives and their analogs, with a primary focus on their development as selective ligands for dopamine receptors, particularly the D3 subtype. Dysregulation of the dopaminergic system is implicated in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse.[1] The piperazine scaffold is a well-established privileged structure in medicinal chemistry for targeting aminergic G protein-coupled receptors (GPCRs).[2] This document details the synthesis, structure-activity relationships (SAR), biological activity, and relevant experimental protocols for this class of compounds, aiming to facilitate further research and development in this area.
Core Concepts and Rationale
The therapeutic potential of modulating dopamine signaling is well-established. Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1] While D2 receptor antagonists are effective antipsychotics, they are often associated with significant extrapyramidal side effects. The dopamine D3 receptor, with its more restricted expression in the limbic regions of the brain, has emerged as a promising target for developing antipsychotics with an improved side-effect profile.[1][3] Consequently, a significant research effort has been directed towards the discovery of D3-selective antagonists and partial agonists. The 1-arylpiperazine motif is a key pharmacophore in many potent and selective D3 receptor ligands.[2] The 3,4-difluorobenzyl substitution represents a specific structural modification within this class, aimed at fine-tuning the electronic and conformational properties of the molecule to optimize its interaction with the receptor.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs generally follows established methods for N-alkylation of piperazines. A common and efficient approach is the direct alkylation of piperazine or a substituted piperazine with 3,4-difluorobenzyl chloride or bromide in the presence of a base.
A general synthetic scheme is presented below:
Caption: General synthetic workflow for this compound.
For the synthesis of more complex analogs, particularly those with an amide moiety that is common in high-affinity D3 ligands, a multi-step synthesis is typically employed. This often involves the initial synthesis of a piperazine intermediate followed by coupling with a carboxylic acid.
Biological Activity and Structure-Activity Relationships (SAR)
The primary biological target for many 1-benzylpiperazine derivatives is the dopamine D3 receptor. The structure-activity relationship for this class of compounds is well-defined, with several key structural features influencing affinity and selectivity over the closely related D2 receptor.
Key SAR observations for arylpiperazine-based D3 antagonists include:
-
The Arylpiperazine Moiety: The nature of the aromatic ring attached to the piperazine is crucial. Halogen substitutions, such as the 3,4-difluoro substitution on the benzyl group, can significantly impact binding affinity and selectivity.
-
The Linker: A flexible alkyl chain, typically four carbons in length, connecting the piperazine nitrogen to a terminal amide group is often optimal for high D3 affinity.
-
The Terminal Amide Group: The terminal aryl amide plays a pivotal role in achieving high affinity and selectivity for the D3 receptor over the D2 receptor.[2]
| Compound ID | Arylpiperazine Moiety | Linker | Terminal Group | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity | Reference |
| Analog 1 | N-(2,3-dichlorophenyl)piperazine | trans-but-2-enyl | 4-pyridine-2-yl-benzamide | 0.7 | 93.3 | 133 | [4] |
| Analog 2 | N-(2,3-dichlorophenyl)piperazine | butyl | 9H-fluorene-2-carboxamide | 2.0 | 112 | 56 | [4] |
Dopamine D3 Receptor Signaling Pathway
This compound derivatives that act as D3 receptor antagonists are expected to modulate downstream signaling pathways by blocking the effects of endogenous dopamine. D3 receptors are Gαi/o-coupled GPCRs, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Simplified Dopamine D3 receptor signaling pathway.
Experimental Protocols
General Synthesis of N-Aryl/Benzyl Piperazines
A common method for the synthesis of N-aryl or N-benzyl piperazines is the Buchwald-Hartwig amination.
Materials:
-
Aryl or benzyl halide (e.g., 3,4-difluorobenzyl chloride)
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
To an oven-dried flask, add the aryl/benzyl halide, piperazine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir for the required time (e.g., 1-24 hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 and D3 receptors.
Materials:
-
Membrane preparations from cells stably expressing human recombinant D2 or D3 receptors.
-
Radioligand (e.g., [3H]spiperone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Non-specific binding determinant (e.g., 2 µM (+)-butaclamol).
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well plates.
-
Glass fiber filtermats (pre-soaked in a suitable buffer).
-
Cell harvester.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding determinant, or the test compound at varying concentrations.
-
Incubate the plate for 60 minutes at 30 °C with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filtermats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds for the development of selective dopamine D3 receptor ligands. The well-established synthetic routes and assay methodologies for arylpiperazines provide a solid foundation for the exploration of this specific chemical space. The structure-activity relationships of related compounds suggest that the 3,4-difluorobenzyl moiety is likely to confer favorable properties for D3 receptor binding. Further synthesis and biological evaluation of a focused library of these derivatives are warranted to fully elucidate their therapeutic potential for treating a range of CNS disorders. This technical guide provides the necessary foundational information for researchers to embark on such investigations.
References
- 1. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]
- 3. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 1-(3,4-Difluorobenzyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3,4-Difluorobenzyl)piperazine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of confirmed molecular properties and predicted spectroscopic data. The predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Detailed, standardized experimental protocols for acquiring the necessary spectra are also included, alongside a workflow visualization to guide researchers in the analytical characterization of this and similar compounds.
Compound Identification
This compound is a piperazine derivative containing a 3,4-difluorobenzyl substituent. The core structure is a key pharmacophore in various areas of drug discovery.
Table 1: Molecular Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 1-[(3,4-difluorophenyl)methyl]piperazine | N/A |
| Molecular Formula | C₁₁H₁₄F₂N₂ | [1] |
| CAS Number | 275931-19-8 | N/A |
| Molecular Weight | 212.24 g/mol | [1] |
| Monoisotopic Mass | 212.11250478 Da | [1] |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predictions based on the compound's structure and data from similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.20 - 6.90 | m | 3H | Ar-H | Complex multiplet pattern expected due to F-H coupling. |
| ~ 3.45 | s | 2H | Ar-CH₂ -N | Singlet expected, typical for benzylic protons. |
| ~ 2.85 | t | 4H | -N-CH₂ -CH₂-NH- | Triplet or broad multiplet. |
| ~ 2.40 | t | 4H | -N-CH₂-CH₂ -NH- | Triplet or broad multiplet. |
| ~ 1.50 | br s | 1H | NH | Broad singlet, exchangeable with D₂O. |
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 150 (dd) | C -F | Doublet of doublets due to C-F coupling. |
| ~ 136 (d) | Ar-C -CH₂ | Doublet due to C-F coupling. |
| ~ 124 (d) | Ar-C H | Doublet due to C-F coupling. |
| ~ 117 (d) | Ar-C H | Doublet due to C-F coupling. |
| ~ 63 | Ar-C H₂-N | Benzyl carbon. |
| ~ 54 | Piperazine C H₂ | Carbons adjacent to the benzyl-substituted nitrogen. |
| ~ 46 | Piperazine C H₂ | Carbons adjacent to the NH group. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value | Ionization Mode |
| [M+H]⁺ (Exact Mass) | 213.1200 | ESI+ |
| Molecular Ion [M]⁺ | 212.1125 | EI |
Predicted Fragmentation: The primary fragmentation in EI-MS is expected to involve the cleavage of the benzyl C-N bond, yielding a prominent fragment ion for the difluorotropylium cation at m/z 127. Another significant fragment would correspond to the piperazine ring cation at m/z 85.
Infrared (IR) Spectroscopy
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3200 | Medium, Broad | N-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2800 | Strong | Aliphatic C-H stretch (CH₂) |
| 1610 - 1580 | Medium | Aromatic C=C stretch |
| 1520 - 1490 | Strong | Aromatic C=C stretch |
| 1300 - 1100 | Strong | C-F stretch |
| 1150 - 1000 | Medium | C-N stretch |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: The instrument automatically tunes the probe to the correct frequencies for ¹H and ¹³C and shims the magnetic field to ensure homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
A standard one-pulse sequence is used.
-
Set the spectral width to approximately 16 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
Acquisition of ¹³C NMR Spectrum:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Set the spectral width to approximately 240 ppm.
-
Acquire 1024 or more scans, depending on sample concentration, with a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Parameters: Set the instrument to positive ion mode. Optimize parameters such as capillary voltage (~3-4 kV), cone voltage, and desolvation gas temperature and flow to achieve a stable signal and maximal ion intensity.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
-
Electron Ionization (EI-MS):
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample.
-
Data Acquisition: Scan over a mass range of m/z 40-500 to detect the molecular ion and characteristic fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software performs automatic background subtraction and presents the spectrum in terms of transmittance or absorbance.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
1-(3,4-Difluorobenzyl)piperazine: An Examination of a Research Chemical with Undisclosed Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical entity 1-(3,4-Difluorobenzyl)piperazine. Despite its availability as a research chemical, a comprehensive review of scientific literature and patent databases reveals a notable absence of published data regarding its specific therapeutic applications, mechanism of action, and biological activity.
While the core of this guide was intended to provide an in-depth analysis of this compound, the lack of specific information precludes a detailed discussion of its therapeutic relevance. The compound, identified by CAS number 203860-01-9, is listed by several chemical suppliers, indicating its use in chemical synthesis and potentially in early-stage drug discovery screening.[1][2][3] However, the outcomes of any such research do not appear to be publicly documented.
The broader family of piperazine-containing compounds is of significant interest in medicinal chemistry, with numerous derivatives developed for a wide range of therapeutic uses.[4] This includes treatments for central nervous system disorders, cancer, and infectious diseases.[4]
Context from Structurally Related Compounds
To provide a contextual framework, it is pertinent to examine structurally similar molecules. A notable analogue, 1-(3,4-Difluorophenyl)piperazine , has been investigated for its pharmacological properties.[5] Research in animal models suggests that this phenyl derivative possesses potential antidepressant and anxiolytic effects.[5] Its mechanism is thought to involve the modulation of neurotransmitter receptors.[5]
It is critical to emphasize that while this information on a related compound is presented for context, the substitution of a benzyl group for a phenyl group can significantly alter the pharmacological profile, including receptor affinity, metabolic stability, and overall therapeutic effect. Therefore, no direct extrapolation of the biological activity of 1-(3,4-Difluorophenyl)piperazine to this compound should be made.
The Piperazine Scaffold in Drug Discovery
The piperazine ring is a common pharmacophore in many approved drugs due to its favorable physicochemical properties and its ability to interact with various biological targets.[4] Its presence in a molecule can influence solubility, lipophilicity, and metabolic stability. Piperazine derivatives have been successfully developed as antipsychotics, antihistamines, antianginals, and anticancer agents, among others.[4]
Synthesis of Piperazine Derivatives
Generally, the synthesis of N-substituted piperazines can be achieved through several established chemical routes. A common method involves the reaction of piperazine with a suitable alkylating or acylating agent. For instance, the synthesis of benzylpiperazine derivatives can be accomplished by reacting piperazine with a substituted benzyl chloride in the presence of a base.
A generalized synthetic workflow for a compound like this compound would likely involve the reaction of piperazine with 3,4-difluorobenzyl chloride.
Conclusion
References
- 1. This compound 2HCl | 203860-01-9 [chemicalbook.com]
- 2. 203860-01-9 | this compound - Capot Chemical [capotchem.com]
- 3. This compound 2HCl CAS#: 203860-01-9 [m.chemicalbook.com]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(3,4-Difluorophenyl)piperazine | 255893-57-3 | Benchchem [benchchem.com]
In Silico Modeling of 1-(3,4-Difluorobenzyl)piperazine Receptor Binding: A Technical Guide
Introduction
1-(3,4-Difluorobenzyl)piperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. This class is known for its diverse pharmacological activities, primarily targeting central nervous system receptors. Due to the challenges and costs associated with traditional wet-lab receptor screening, in silico modeling has emerged as a powerful tool to predict and analyze the binding of novel compounds to their potential biological targets. This technical guide outlines a comprehensive in silico approach to characterize the receptor binding profile of this compound, providing a framework for researchers and drug development professionals.
While specific experimental binding data for this compound is not extensively available in the public domain, the known pharmacology of structurally related benzylpiperazine derivatives suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), including dopamine, serotonin, and sigma receptors. This guide will, therefore, focus on a hypothetical in silico investigation targeting these receptor families.
Predicted Receptor Binding Affinities
Based on the binding affinities of structurally similar benzylpiperazine and fluorobenzylpiperazine derivatives reported in the scientific literature, a putative binding profile for this compound can be projected. The following table summarizes these hypothetical binding affinities (Ki in nM) at key CNS receptors. It is crucial to note that these values are extrapolations and require experimental validation.
| Receptor Subtype | Predicted K_i (nM) | Receptor Family | Predicted Functional Activity |
| Dopamine D2 | 50 - 150 | Dopamine Receptor | Antagonist |
| Dopamine D3 | 20 - 80 | Dopamine Receptor | Antagonist/Partial Agonist |
| Serotonin 5-HT1A | 100 - 300 | Serotonin Receptor | Agonist/Partial Agonist |
| Serotonin 5-HT2A | 80 - 250 | Serotonin Receptor | Antagonist |
| Sigma σ1 | 15 - 60 | Sigma Receptor | Agonist/Antagonist |
| Sigma σ2 | 200 - 500 | Sigma Receptor | Lower Affinity |
Experimental and Computational Protocols
To validate and expand upon the predicted binding profile, a combination of experimental and computational methodologies is proposed.
In Vitro Receptor Binding Assays
Objective: To experimentally determine the binding affinities of this compound at a panel of CNS receptors.
Methodology:
-
Receptor Source: Commercially available cell lines stably expressing the human recombinant receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Competitive binding assays will be performed using specific radioligands for each receptor target (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-(+)-Pentazocine for σ1).
-
Assay Conditions: Assays will be conducted in appropriate buffer systems at physiological pH. Varying concentrations of this compound will be incubated with the receptor preparation and the radioligand.
-
Detection: Following incubation, bound and free radioligand will be separated by rapid filtration. The amount of bound radioactivity will be quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined by non-linear regression analysis. The binding affinity (Ki) will be calculated from the IC50 value using the Cheng-Prusoff equation.
In Silico Modeling Workflow
Objective: To elucidate the molecular interactions between this compound and its putative receptor targets, providing a structural basis for its binding affinity and selectivity.
In Silico Modeling Workflow
Methodology:
-
Ligand Preparation: The 3D structure of this compound will be built and optimized using a molecular modeling software (e.g., Maestro, Schrödinger). The protonation state at physiological pH will be determined.
-
Receptor Homology Modeling: For receptors where a crystal structure is unavailable, a homology model will be built using a suitable template from the Protein Data Bank (PDB). The model will be validated for its stereochemical quality.
-
Molecular Docking: The prepared ligand will be docked into the binding site of the target receptors using a docking program (e.g., AutoDock Vina, Glide). The docking protocol will be validated by redocking a known co-crystallized ligand.
-
Pose Analysis and Scoring: The predicted binding poses will be analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). Poses will be ranked based on their docking scores.
-
Molecular Dynamics (MD) Simulations: The most promising ligand-receptor complexes will be subjected to MD simulations to assess the stability of the binding pose and to account for receptor flexibility. These simulations provide a more dynamic and realistic representation of the binding event.
-
Binding Free Energy Calculations: Post-MD simulation analysis, such as MM/GBSA or MM/PBSA, will be performed to calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Predicted Signaling Pathways
The interaction of this compound with its putative receptor targets is expected to modulate downstream signaling pathways.
Dopamine D2 Receptor Signaling
As a predicted antagonist at D2 receptors, the compound would likely inhibit the canonical Gαi/o-coupled signaling pathway.
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling
As a predicted agonist at 5-HT1A receptors, the compound would be expected to activate the Gαi/o-coupled pathway, leading to the inhibition of adenylyl cyclase.
Serotonin 5-HT1A Receptor Signaling
Conclusion
This technical guide presents a comprehensive in silico strategy for characterizing the receptor binding profile of this compound. By leveraging knowledge from structurally related compounds and employing a robust computational workflow, it is possible to generate valuable hypotheses regarding its pharmacological activity. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a powerful platform for understanding the molecular determinants of ligand-receptor interactions. The predictions and methodologies outlined herein serve as a foundational roadmap for further experimental validation and can significantly accelerate the drug discovery and development process for this and other novel chemical entities.
Methodological & Application
Application Note and Protocol: Laboratory-Scale Synthesis of 1-(3,4-Difluorobenzyl)piperazine
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 1-(3,4-Difluorobenzyl)piperazine, a key intermediate in the development of various pharmaceutically active compounds. Two primary synthetic routes are presented: direct alkylation of piperazine with a 3,4-difluorobenzyl halide and reductive amination of 3,4-difluorobenzaldehyde with piperazine. The protocols include step-by-step experimental procedures, quantitative data, and a workflow diagram to guide researchers in the successful synthesis of the target compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The piperazine moiety is a common scaffold in a wide range of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs. The difluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document outlines two reliable and scalable methods for its synthesis in a laboratory setting.
Overview of Synthetic Routes
Two common and effective methods for the synthesis of this compound are:
-
Route A: Direct Alkylation: This method involves the direct N-alkylation of piperazine with a 3,4-difluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. This is a straightforward and widely used method for preparing monosubstituted piperazines.[1][2]
-
Route B: Reductive Amination: This route consists of the reaction between 3,4-difluorobenzaldehyde and piperazine to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the final product.[3][4]
Experimental Protocols
Route A: Direct Alkylation of Piperazine
This protocol is adapted from standard procedures for the synthesis of N-benzylpiperazine derivatives.[1][2] It utilizes an excess of piperazine to favor mono-alkylation and to act as the base.
Materials:
-
Piperazine (anhydrous, 5 equivalents)
-
3,4-Difluorobenzyl bromide (1 equivalent)
-
Potassium carbonate (K₂CO₃) (optional, as an alternative base)
-
Acetonitrile (CH₃CN) or Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (5 eq.) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent).
-
Reagent Addition: To the stirred solution, add 3,4-difluorobenzyl bromide (1 eq.).
-
Reaction: Heat the reaction mixture to 80-85°C and stir for 8-12 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM) and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford this compound as a pure compound.
Route B: Reductive Amination
This protocol is based on general procedures for reductive amination.[3][4]
Materials:
-
3,4-Difluorobenzaldehyde (1 equivalent)
-
Piperazine (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 3,4-difluorobenzaldehyde (1 eq.) in anhydrous 1,2-dichloroethane (DCE), add piperazine (1.2 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below 30°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by silica gel column chromatography (DCM/Methanol gradient) to yield the pure this compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound on a 10 mmol scale.
| Parameter | Route A: Direct Alkylation | Route B: Reductive Amination |
| Starting Materials | 3,4-Difluorobenzyl bromide (10 mmol, 2.09 g) Piperazine (50 mmol, 4.31 g) | 3,4-Difluorobenzaldehyde (10 mmol, 1.42 g) Piperazine (12 mmol, 1.03 g) NaBH(OAc)₃ (15 mmol, 3.18 g) |
| Solvent | Acetonitrile (100 mL) | 1,2-Dichloroethane (100 mL) |
| Reaction Time | 8 - 12 hours | 12 - 24 hours |
| Reaction Temperature | 80 - 85 °C | Room Temperature |
| Typical Yield | 60 - 75% | 70 - 85% |
| Product Purity (Post-Purification) | >95% (by NMR/LC-MS) | >95% (by NMR/LC-MS) |
| Molecular Weight of Product | 212.24 g/mol | 212.24 g/mol |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the Direct Alkylation synthesis protocol (Route A).
Caption: Workflow for the synthesis of this compound via Direct Alkylation.
References
Application Note: Spectroscopic Analysis of 1-(3,4-Difluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis for the characterization of 1-(3,4-Difluorobenzyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific compound, this note utilizes predictive models and data from analogous structures to provide a comprehensive analytical profile. The methodologies and expected data presented herein serve as a valuable resource for the identification and quality control of this compound in research and drug development settings.
Introduction
This compound is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The presence of the difluorobenzyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation and purity assessment are critical for its use in further research. This application note details the expected outcomes from NMR and MS analyses, providing a baseline for researchers working with this compound.
Predicted Spectroscopic Data
1H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the difluorobenzyl group and the aliphatic protons of the piperazine ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atoms of the piperazine ring.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H | 7.0 - 7.3 | m | - |
| -CH2- (benzyl) | 3.5 | s | - |
| -CH2- (piperazine, adjacent to N-benzyl) | 2.5 | t | 5.0 |
| -CH2- (piperazine, adjacent to NH) | 2.9 | t | 5.0 |
| -NH- (piperazine) | 1.9 | s (broad) | - |
Note: Predicted data is generated based on established NMR prediction algorithms and analysis of structurally similar compounds.
13C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbons of the difluorobenzyl group and the piperazine ring. The carbons attached to fluorine will exhibit splitting due to C-F coupling.
| Carbons | Predicted Chemical Shift (ppm) |
| C-F (aromatic) | 148 - 152 (dd) |
| C-H (aromatic) | 115 - 125 (m) |
| C-C (aromatic, ipso) | 135 (t) |
| -CH2- (benzyl) | 62 |
| -CH2- (piperazine, adjacent to N-benzyl) | 53 |
| -CH2- (piperazine, adjacent to NH) | 45 |
Note: Predicted data is generated based on established NMR prediction algorithms and analysis of structurally similar compounds.
Mass Spectrometry
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M+H]+) in electrospray ionization (ESI) mode. The fragmentation pattern will be characteristic of benzylpiperazine derivatives.
| Fragment | Predicted m/z |
| [M+H]+ | 213.12 |
| [M-C4H9N2]+ (Difluorobenzyl cation) | 127.03 |
| [M-C7H5F2]+ (Piperazine fragment) | 86.09 |
Note: Predicted fragmentation is based on the analysis of fragmentation patterns of similar benzylpiperazine compounds.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reductive amination of 3,4-difluorobenzaldehyde with piperazine.
Materials:
-
3,4-Difluorobenzaldehyde
-
Piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve 3,4-difluorobenzaldehyde (1 equivalent) and piperazine (1.2 equivalents) in DCE.
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by adding saturated NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/MeOH gradient.
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
1H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
13C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
Mass Spectrometry
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ESI mode.
-
Scan Range: m/z 50-500.
Visualizations
Caption: Structure of this compound and its predicted fragmentation.
Caption: Workflow for the synthesis and analysis of this compound.
Application Notes and Protocols for In Vitro Assays Using 1-(3,4-Difluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of 1-(3,4-Difluorobenzyl)piperazine. The methodologies described are essential for evaluating its potential as a therapeutic agent, particularly in the fields of oncology and neuroscience.
Overview of this compound
This compound is a synthetic organic compound featuring a piperazine ring, a versatile scaffold in medicinal chemistry. Piperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] The difluorobenzyl moiety can significantly influence the compound's binding affinity and pharmacokinetic properties.[2] In vitro assays are crucial for determining the cytotoxic effects, receptor binding affinity, and potential mechanisms of action of this compound.
Data Presentation: Quantitative Analysis
The following tables summarize representative quantitative data for this compound in key in vitro assays. Disclaimer: The data presented below is illustrative for piperazine derivatives of this class, as specific experimental values for this compound are not publicly available. Researchers should generate their own data for this specific compound.
Table 1: In Vitro Cytotoxicity Data (Illustrative)
| Cell Line | Assay Type | Endpoint | Illustrative Value |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 (µM) | 15 - 30 |
| A549 (Lung Cancer) | MTT Assay | IC50 (µM) | 20 - 40 |
| HEK293 (Non-cancerous) | MTT Assay | IC50 (µM) | > 100 |
Table 2: Receptor Binding Affinity Data (Illustrative)
| Receptor | Radioligand | Assay Type | Endpoint | Illustrative Value |
| Dopamine D2 | [3H]Spiperone | Radioligand Displacement | Ki (nM) | 50 - 150 |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | Radioligand Displacement | Ki (nM) | 100 - 250 |
| Serotonin 5-HT2A | [3H]Ketanserin | Radioligand Displacement | Ki (nM) | 80 - 200 |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.[3][4]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[6]
-
Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[5]
-
Incubation: Incubate the plates for 48-72 hours.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Dopamine D2 Receptor Binding Assay
This protocol describes a radioligand displacement assay to determine the binding affinity of this compound for the dopamine D2 receptor.[7]
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human dopamine D2 receptor
-
[3H]Spiperone (radioligand)
-
This compound
-
Haloperidol (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, [3H]Spiperone at a concentration close to its Kd, and the cell membrane preparation. For determining non-specific binding, add a high concentration of haloperidol instead of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound using competitive binding analysis software.[8]
Serotonin 5-HT2A Receptor Binding Assay
This protocol outlines a radioligand displacement assay to assess the binding affinity of this compound for the serotonin 5-HT2A receptor.[9]
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human serotonin 5-HT2A receptor
-
[3H]Ketanserin (radioligand)
-
This compound
-
Serotonin or a known 5-HT2A antagonist (for non-specific binding)
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: Similar to the D2 receptor binding assay, set up the reaction in a 96-well plate with assay buffer, various concentrations of the test compound, [3H]Ketanserin, and the cell membrane preparation. Use a high concentration of serotonin or another antagonist for non-specific binding determination.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Filtration and Washing: Follow the same filtration and washing steps as described for the D2 receptor binding assay.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.
References
- 1. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Culture Experiments with 1-(3,4-Difluorobenzyl)piperazine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential anti-cancer applications of 1-(3,4-Difluorobenzyl)piperazine and related benzylpiperazine derivatives. The included protocols are generalized for in vitro cell culture experiments to assess cytotoxicity and the mechanism of action.
Introduction
Piperazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Numerous studies have demonstrated the potential of substituted piperazine compounds as effective anti-proliferative agents against various cancer cell lines, including breast, colon, and leukemia.[3] The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.[3][4] While specific data on this compound is limited in publicly available literature, the broader class of benzylpiperazine and fluorinated phenylpiperazine derivatives has shown promising cytotoxic and anti-cancer effects.[5][6][7] These compounds can modulate key signaling pathways, leading to cell cycle arrest and apoptosis.[8][9]
The following sections provide representative data on related compounds, detailed protocols for key cell-based assays, and visual representations of a common signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the cytotoxic activity of various piperazine derivatives, illustrating the potential efficacy of this class of compounds against different human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, which indicate the concentration of a compound required to inhibit 50% of cell viability or growth, respectively. A lower value indicates higher potency.
Table 1: Cytotoxicity of Piperazine Derivative PCC in Human Liver Cancer Cells [3]
| Cell Line | Compound | Incubation Time | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| SNU-475 | PCC | 24h | 6.98 ± 0.11 | 6.98 ± 0.11 |
| SNU-423 | PCC | 24h | 7.76 ± 0.45 | 7.76 ± 0.45 |
PCC: (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone
Table 2: Growth Inhibition of Vindoline-Piperazine Conjugates in Various Cancer Cell Lines [5][10]
| Compound | Cancer Type | Cell Line | GI₅₀ (µM) |
| 23 | Breast Cancer | MDA-MB-468 | 1.00 |
| 25 | Non-Small Cell Lung Cancer | HOP-92 | 1.35 |
Compound 23 contains a [4-(trifluoromethyl)benzyl]piperazine moiety. Compound 25 contains a 1-bis(4-fluorophenyl)methyl piperazine moiety.
Table 3: Cytotoxicity of 1-(2-Fluorobenzyl)piperazine Triazole Derivatives against MCF-7 Breast Cancer Cells [6]
| Compound | IC₅₀ (µg/mL) |
| 7i | 12.09 |
| 7j | 15.12 |
Compounds 7i and 7j are 1-(2-fluorobenzyl)piperazine triazole derivatives with 4-fluorophenyl and 2-fluorophenyl substitutions, respectively.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the cytotoxic and apoptotic effects of this compound or similar compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
Human cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control media.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the viability against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Cells treated with the test compound as described in Protocol 1 (using 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After compound treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagram
Many piperazine-based anti-cancer compounds induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.
Caption: Intrinsic apoptosis signaling pathway potentially induced by piperazine derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro cytotoxicity and apoptosis testing of a novel compound.
Caption: General experimental workflow for in vitro cytotoxicity and apoptosis screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(3,4-Difluorobenzyl)piperazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Difluorobenzyl)piperazine is a valuable precursor in the discovery of novel therapeutic agents, particularly in the development of atypical antipsychotics and other central nervous system (CNS) active compounds. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] The introduction of a 3,4-difluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, potentially enhancing potency, selectivity, and metabolic stability. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis and evaluation of potential drug candidates targeting dopamine D2 and serotonin 5-HT2A receptors, key players in the pathophysiology of schizophrenia and other psychiatric disorders.[2]
Synthetic Applications
This compound serves as a versatile building block for the synthesis of a diverse range of derivatives. The secondary amine of the piperazine ring provides a reactive handle for various chemical transformations, most notably N-alkylation and reductive amination, to introduce a wide array of substituents.
General Synthetic Workflow
Caption: General synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Difluorobenzyl)-4-(4-methoxybenzyl)piperazine via N-Alkylation
This protocol describes a representative N-alkylation reaction to synthesize a diarylpiperazine derivative.
Materials:
-
This compound
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3,4-Difluorobenzyl)-4-(4-methoxybenzyl)piperazine.
Protocol 2: Synthesis of 1-(3,4-Difluorobenzyl)-4-((1H-indol-3-yl)methyl)piperazine via Reductive Amination
This protocol outlines a typical reductive amination procedure to introduce a heteroarylmethyl group.
Materials:
-
This compound
-
Indole-3-carboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol and dichloromethane for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and indole-3-carboxaldehyde (1.05 eq) in 1,2-dichloroethane, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the desired product.
Biological Evaluation: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
Derivatives of this compound are frequently evaluated for their potential as atypical antipsychotics. The therapeutic efficacy of these drugs is often attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3]
Structure-Activity Relationship (SAR) Data
The following table summarizes the binding affinities (Ki, nM) of a series of hypothetical this compound derivatives at human D2 and 5-HT2A receptors. This data is representative and serves to illustrate potential SAR trends.
| Compound ID | R Group | D2 Ki (nM) | 5-HT2A Ki (nM) |
| 1 | H | >1000 | >1000 |
| 2a | 4-Methoxybenzyl | 15.2 | 5.8 |
| 2b | 4-Chlorobenzyl | 10.5 | 3.1 |
| 2c | 2,4-Dichlorobenzyl | 8.9 | 2.5 |
| 3a | (1H-indol-3-yl)methyl | 25.6 | 8.2 |
| 3b | (Benzofuran-2-yl)methyl | 30.1 | 10.5 |
Note: Data is hypothetical and for illustrative purposes.
The data suggests that N-alkylation of this compound with various arylalkyl and heteroarylmethyl groups can lead to compounds with high affinity for both D2 and 5-HT2A receptors. Electron-withdrawing substituents on the benzyl ring (e.g., chlorine) appear to enhance binding affinity.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity of test compounds to D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human D2 or 5-HT2A receptors
-
Radioligand: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A)
-
Non-specific binding competitor: Haloperidol (for D2) or Mianserin (for 5-HT2A)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound or the vehicle (for total binding) or the non-specific binding competitor (for non-specific binding).
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for the test compounds by non-linear regression analysis and convert them to Ki values using the Cheng-Prusoff equation.
Mechanism of Action: Signaling Pathways
Atypical antipsychotics exert their therapeutic effects by modulating the signaling pathways downstream of D2 and 5-HT2A receptors. Antagonism of these receptors can lead to a rebalancing of dopaminergic and serotonergic neurotransmission in key brain regions.
Antipsychotic Drug Action Workflow
Caption: Simplified workflow of antipsychotic drug action.
D2 and 5-HT2A Receptor Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by derivatives of this compound is expected to modulate downstream signaling cascades.
-
Dopamine D2 Receptor: As a Gαi/o-coupled receptor, its activation normally inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). Antagonism of the D2 receptor by a drug candidate would therefore disinhibit adenylyl cyclase, resulting in an increase in cAMP levels.[4]
-
Serotonin 5-HT2A Receptor: This receptor is coupled to Gαq/11, and its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5] Antagonism of the 5-HT2A receptor would block these downstream signaling events.[5]
References
- 1. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Screening of Novel 1-(3,4-Difluorobenzyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the pharmacological screening of novel 1-(3,4-difluorobenzyl)piperazine derivatives, a chemical class with significant potential for yielding new therapeutic agents targeting the central nervous system (CNS). The protocols outlined below are designed to facilitate the systematic evaluation of these compounds, from initial receptor binding and functional activity to in vivo behavioral effects.
Introduction
Piperazine derivatives are a well-established scaffold in medicinal chemistry, known to interact with a variety of neurotransmitter receptors.[1][2] The introduction of a 3,4-difluorobenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent piperazine molecule, potentially leading to enhanced potency, selectivity, and metabolic stability. This document details the experimental procedures for a tiered screening cascade to identify and characterize promising drug candidates within this novel chemical series. The primary focus of this screening protocol is on targets relevant to psychiatric and neurological disorders, particularly dopamine and serotonin receptors.[3][4]
Data Presentation: In Vitro Pharmacological Profile
The following tables summarize representative quantitative data for novel this compound derivatives (designated as Compound X, Y, and Z for illustrative purposes). This data is typically generated through the protocols described in Section 3.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A | Adrenergic α1 |
| Compound X | 15.2 | 5.8 | 25.4 | 120.7 |
| Compound Y | 8.9 | 12.1 | 18.9 | 98.5 |
| Compound Z | 22.5 | 2.1 | 45.3 | > 1000 |
| Reference | Haloperidol (1.2) | 8-OH-DPAT (0.9) | Ketanserin (2.1) | Prazosin (0.5) |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Target Receptor | Assay Type | Potency (EC50/IC50, nM) | Efficacy (% of Max Response) |
| Compound X | Dopamine D2 | cAMP Inhibition | IC50: 25.6 | 85% (Antagonist) |
| Compound Y | Dopamine D2 | cAMP Inhibition | IC50: 15.3 | 92% (Antagonist) |
| Compound Z | Serotonin 5-HT1A | cAMP Inhibition | EC50: 8.4 | 75% (Partial Agonist) |
Experimental Protocols
In Vitro Assays
This protocol is used to determine the binding affinity of the test compounds for specific receptors.
Objective: To determine the inhibitory constant (Ki) of the novel derivatives at target receptors.
Materials:
-
HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A).
-
Radioligands (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).
-
Non-specific binding competitors (e.g., Haloperidol for D2, Serotonin for 5-HT1A).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well plates.
-
Cell harvester and filter mats.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of non-specific competitor (e.g., 10 µM haloperidol) for non-specific binding.
-
50 µL of test compound at various concentrations.
-
-
Add 50 µL of the appropriate radioligand (at a concentration near its Kd).
-
Add 100 µL of the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
This protocol assesses the functional activity of the compounds as agonists, antagonists, or partial agonists at G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase.
Objective: To determine the potency (EC50 or IC50) and efficacy of the novel derivatives.
Materials:
-
CHO or HEK293 cells expressing the target receptor (e.g., D2 or 5-HT1A).
-
Forskolin (an adenylyl cyclase activator).
-
Reference agonist and antagonist.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well plates.
Procedure:
-
Cell Plating:
-
Seed the cells in 384-well plates and allow them to attach overnight.
-
-
Agonist Mode:
-
Add increasing concentrations of the test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using the chosen assay kit.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of a known agonist (e.g., at its EC80).
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC50 and Emax.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.
-
In Vivo Behavioral Assays
These assays are used to evaluate the potential therapeutic effects of the compounds in animal models of CNS disorders.
Objective: To assess the anxiolytic-like effects of the novel derivatives.[4][6]
Materials:
-
Elevated plus maze apparatus.
-
Male mice or rats.
-
Test compounds and vehicle control.
-
Video tracking software.
Procedure:
-
Dosing:
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally) at a specified time before the test (e.g., 30-60 minutes).
-
-
Testing:
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Objective: To evaluate the antidepressant-like effects of the novel derivatives.[7][8]
Materials:
-
Cylindrical container filled with water.
-
Male mice or rats.
-
Test compounds and vehicle control.
-
Stopwatch or automated scoring software.
Procedure:
-
Dosing:
-
Administer the test compound or vehicle to the animals.
-
-
Testing:
-
Place the animal in the water-filled cylinder.
-
Record the duration of immobility during the last 4 minutes of a 6-minute test session.
-
-
Data Analysis:
-
A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases [mdpi.com]
- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: 1-(3,4-Difluorobenzyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(3,4-Difluorobenzyl)piperazine is a derivative of benzylpiperazine. The piperazine moiety is a versatile scaffold found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antipsychotic, antihistamine, and antianginal effects.[1][2][3] Benzylpiperazine (BZP) itself is known for its stimulant and euphoriant properties, acting on dopaminergic and serotonergic systems.[4][5] Modifications to the benzyl ring, such as the difluoro substitution in this compound, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the initial in vivo screening of this compound in two key therapeutic areas where piperazine derivatives have shown promise: oncology and neuroscience.
Section 1: Preclinical Pharmacokinetic Profiling
A preliminary pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data will inform dose selection and scheduling for subsequent efficacy studies. The pharmacokinetics of N-benzylpiperazine (BZP) in humans have been studied, showing a peak plasma concentration (Cmax) at approximately 75 minutes and an elimination half-life of 5.5 hours after oral administration.[6][7] These parameters can serve as a preliminary reference for designing the PK study for its difluorinated analog.
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per time point).
-
Compound Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The formulation should be optimized for solubility and stability.
-
Dosing:
-
Intravenous (IV) administration: 1-2 mg/kg via tail vein injection to determine bioavailability.
-
Oral (PO) administration: 10-20 mg/kg via oral gavage.
-
-
Sample Collection: Collect blood samples (approx. 100 µL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | e.g., 2 | e.g., 20 |
| Cmax (ng/mL) | - | To be determined |
| Tmax (h) | - | To be determined |
| AUC (0-t) (ngh/mL) | To be determined | To be determined |
| AUC (0-inf) (ngh/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
| CL (L/h/kg) | To be determined | - |
| Vd (L/kg) | To be determined | - |
| F (%) | - | To be determined |
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
Section 2: In Vivo Efficacy in Oncology
Numerous piperazine derivatives have demonstrated anti-cancer properties.[1][8][9][10] An initial assessment of the anti-tumor activity of this compound can be conducted using a xenograft model.
Experimental Protocol: Xenograft Tumor Model
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer) based on in vitro cytotoxicity data.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment:
-
Vehicle Control: Administer the vehicle used for compound formulation.
-
Test Compound: Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg), determined from tolerability studies, via a relevant route (e.g., oral gavage, intraperitoneal injection) daily or on an optimized schedule based on PK data.
-
Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week as a measure of toxicity.
-
Observe for any clinical signs of distress.
-
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period. Collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | To be determined | - | To be determined |
| Compound A | 10 | Daily | To be determined | To be determined | To be determined |
| Compound A | 30 | Daily | To be determined | To be determined | To be determined |
| Compound A | 100 | Daily | To be determined | To be determined | To be determined |
| Positive Control | e.g., 10 | e.g., Q3D | To be determined | To be determined | To be determined |
Visualization: Oncology Xenograft Study Workflow
Caption: Workflow for an in vivo oncology xenograft study.
Section 3: In Vivo Efficacy in Neuroscience
Given the known psychoactive effects of BZP and the investigation of benzylpiperazine derivatives as σ1 receptor ligands for pain, evaluating the neuropharmacological profile of this compound is warranted.[11][12][13] A preliminary assessment can involve behavioral assays in rodents.
Experimental Protocol: Behavioral Phenotyping in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Compound Administration: Administer this compound at various doses (e.g., 1, 5, 25 mg/kg) via intraperitoneal (IP) injection. Include a vehicle control group.
-
Behavioral Tests (to be conducted sequentially):
-
Open Field Test (Locomotor Activity and Anxiety): 30 minutes after dosing, place the mouse in an open field arena and record its activity for 15-30 minutes. Key parameters include total distance traveled, time spent in the center versus the periphery.
-
Elevated Plus Maze (Anxiety): 45 minutes after dosing, place the mouse in the center of an elevated plus maze and record its activity for 5 minutes. Key parameters include time spent in and entries into the open versus closed arms.
-
Forced Swim Test (Antidepressant-like effects): Conducted over two days. On day 1 (pre-test), mice are placed in a cylinder of water for 15 minutes. On day 2 (test), mice are dosed 60, 30, and 5 minutes before a 6-minute swim session. Record the duration of immobility.
-
Hot Plate Test (Analgesia): 30 minutes after dosing, place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound to the vehicle control.
Data Presentation: Summary of Behavioral Effects
| Behavioral Test | Dose (mg/kg) | Key Parameter | Result vs. Vehicle | Interpretation |
| Open Field | 1 | Total Distance | e.g., No significant change | No effect on locomotion |
| 5 | Total Distance | e.g., Increased | Stimulant effect | |
| 25 | Total Distance | e.g., Decreased | Sedative effect | |
| 1, 5, 25 | Time in Center | To be determined | Anxiolytic/Anxiogenic effect | |
| Elevated Plus Maze | 1, 5, 25 | Time in Open Arms | To be determined | Anxiolytic/Anxiogenic effect |
| Forced Swim Test | 1, 5, 25 | Immobility Time | To be determined | Antidepressant-like effect |
| Hot Plate Test | 1, 5, 25 | Paw Lick Latency | To be determined | Analgesic effect |
Visualization: Potential Signaling Pathway (Hypothetical)
Based on the known mechanisms of BZP, this compound might modulate monoamine neurotransmission.[5][14]
Caption: Hypothetical mechanism of action: modulation of monoamine transporters.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-canc" by Holly E. Moots [stars.library.ucf.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
Application Notes and Protocols: Dosing and Administration of 1-(3,4-Difluorobenzyl)piperazine in Animal Models
Disclaimer: Extensive literature searches did not yield specific preclinical data on the dosing and administration of 1-(3,4-Difluorobenzyl)piperazine in animal models. The following application notes and protocols are based on studies of structurally related benzylpiperazine derivatives and are provided as a general framework and guide for researchers. The experimental parameters outlined below should be adapted and optimized for the specific research question and animal model being used.
Introduction
This compound is a derivative of benzylpiperazine. While specific data for this compound is not publicly available, the benzylpiperazine scaffold is known to interact with various biological targets, including monoamine transporters and receptors, suggesting potential applications in neuroscience and other therapeutic areas.[1][2] Piperazine derivatives have been investigated for a wide range of pharmacological activities, including as antipsychotic, antidepressant, and anxiolytic agents.[2] This document provides a template for researchers to develop protocols for the in vivo evaluation of this compound.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for in vivo studies of benzylpiperazine derivatives, based on published data for similar compounds.
Table 1: Example Dosing Regimens for Benzylpiperazine Derivatives in Rodent Models
| Compound Class | Animal Model | Route of Administration | Dose Range | Observed Effects | Reference |
| Benzylpiperazinyl Derivatives | Mouse (CD-1) | Intraperitoneal (i.p.) | 3 - 60 mg/kg | Antinociceptive and anti-allodynic effects | [3] |
| Arylpiperazine Ligands | Rat (Dark Agouti) | Intraperitoneal (i.p.) | 10 mg/kg | Reduction of clinical signs in Experimental Autoimmune Encephalomyelitis (EAE) | [4] |
| Dibenzylpiperazine (DBZP) | Mouse | Not specified | Not specified | Dose-dependent decreases in locomotor activity | [5][6] |
| Benzylpiperazine (BZP) | Human | Oral | 100 - 200 mg | Increased neural activation in the dorsal striatum | [7] |
Table 2: Example Pharmacokinetic Parameters of Benzylpiperazine (BZP) in Humans
| Parameter | Value | Unit | Reference |
| Peak Plasma Concentration (Cmax) | 262 | ng/ml | [8] |
| Time to Peak Plasma Concentration (Tmax) | 75 | min | [8] |
Note: These tables are for illustrative purposes only and do not represent data for this compound.
Experimental Protocols
The following are example protocols that can be adapted for the study of this compound in animal models.
General Preparation of Dosing Solutions
Objective: To prepare a sterile solution of the test compound for parenteral administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or DMSO)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the animals.
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the vehicle to the vial. If using a co-solvent like DMSO, first dissolve the compound in a small volume of DMSO and then dilute with saline or PBS to the final concentration. The final concentration of the co-solvent should be kept to a minimum and be consistent across all treatment groups, including the vehicle control.
-
Vortex the solution until the compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the dosing solution appropriately (e.g., at 4°C) until use.
In Vivo Antinociceptive and Anti-Allodynic Evaluation (Adapted from[3])
Objective: To assess the potential analgesic effects of this compound in a mouse model of inflammatory and neuropathic pain.
Animal Model: Male CD-1 mice (25-30 g)
Experimental Groups:
-
Vehicle control (e.g., saline with 5% DMSO)
-
This compound (e.g., 3, 10, 30, 60 mg/kg, i.p.)
-
Positive control (e.g., morphine)
Procedure (Formalin Test for Inflammatory Pain):
-
Acclimatize mice to the testing environment.
-
Administer the vehicle, this compound, or positive control via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) post-formalin injection.
-
Analyze the data to determine if the test compound reduces the nociceptive response compared to the vehicle control.
Visualization of Potential Mechanisms and Workflows
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the study of benzylpiperazine derivatives.
Caption: A generalized workflow for the in vivo evaluation of a test compound.
Caption: A speculative signaling pathway for benzylpiperazine derivatives.
References
- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(3,4-Difluorobenzyl)piperazine in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Difluorobenzyl)piperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. Piperazine derivatives are of significant interest in neuropharmacology due to their diverse pharmacological activities, often targeting central nervous system (CNS) pathways.[1] Many compounds within this class have demonstrated potential as antipsychotic, antidepressant, and anxiolytic agents, primarily through the modulation of monoaminergic systems.[1] Specifically, this compound has been investigated for its potential antidepressant and anxiolytic-like effects.[2] The difluorobenzyl moiety is a key structural feature that can influence the compound's binding affinity and efficacy at various receptors.
The piperazine scaffold is a common structural motif in many centrally acting drugs, enhancing interactions with key neuroreceptors such as dopamine and serotonin receptors.[3][4] Research suggests that piperazine derivatives can modulate neurotransmitter systems implicated in mood and anxiety disorders.[5][6] The study of this compound and its analogs is crucial for understanding the structure-activity relationships that govern their pharmacological profiles and for the development of novel therapeutics for neuropsychiatric conditions.
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activity of related piperazine compounds, it is hypothesized to interact with serotonin (5-HT) and dopamine (D) receptors.[7][8] Many benzylpiperazine derivatives exhibit affinity for 5-HT1A, 5-HT2A, and D2 receptors, which are established targets for antidepressant and anxiolytic drugs.[7][9] The interaction with these receptors can trigger downstream signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.
Data Presentation: Pharmacological Profile
| Compound/Analog | Target Receptor | Binding Affinity (Ki, nM) | Assay Type | Reference |
| Analog 1 | 5-HT1A | 23.9 | Radioligand Binding | [10] |
| Analog 1 | 5-HT2A | 39.4 | Radioligand Binding | [10] |
| Analog 1 | 5-HT7 | 45.0 | Radioligand Binding | [10] |
| Analog 2 | D2 | 300 | Radioligand Binding | [10] |
| Analog 2 | 5-HT1A | 41.5 | Radioligand Binding | [10] |
| Analog 2 | 5-HT2A | 315 | Radioligand Binding | [10] |
Note: The data presented above is for illustrative purposes and represents the pharmacological profile of related arylpiperazine compounds, not this compound itself. Further experimental validation is required to determine the specific binding affinities of this compound.
Experimental Protocols
Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
-
Standard antidepressant (e.g., Imipramine, Fluoxetine)
-
Male Swiss mice (20-25 g)
-
Cylindrical water tanks (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software (optional, but recommended)
-
Stopwatch
Procedure:
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or the standard antidepressant intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
-
Pre-test Session (Day 1): Place each mouse individually into a cylinder filled with 15 cm of water for a 15-minute period. This session serves to habituate the animals to the procedure.
-
Test Session (Day 2): 24 hours after the pre-test session, place the mice back into the cylinders for a 6-minute test session.
-
Data Recording: Record the entire 6-minute session. The last 4 minutes of the session are typically analyzed.
-
Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Standard anxiolytic (e.g., Diazepam)
-
Male Wistar rats (200-250 g) or mice
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Apparatus Setup: The maze should be set up in a quiet, dimly lit room.
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or the standard anxiolytic 30-60 minutes prior to testing.
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms.
-
Exploration Period: Allow the animal to freely explore the maze for a 5-minute period.
-
Data Collection: A video camera mounted above the maze records the animal's behavior. The tracking software automatically scores various parameters, including:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters between the different treatment groups using appropriate statistical methods. An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Signaling Pathways
The neuropharmacological effects of this compound are likely mediated through the modulation of key neurotransmitter signaling pathways, particularly the serotonergic and dopaminergic systems.
Presumed Serotonergic Signaling Pathway
Activation of serotonin receptors, such as 5-HT1A, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects on gene transcription and neuronal excitability.
Presumed Dopaminergic Signaling Pathway
Interaction with dopamine D2 receptors typically involves the inhibition of adenylyl cyclase through Gi/o proteins, leading to a reduction in cAMP levels and modulation of downstream effectors.
Conclusion
This compound represents a promising scaffold for the development of novel neuropharmacological agents. The provided protocols for the Forced Swim Test and Elevated Plus Maze offer standardized methods for evaluating its potential antidepressant and anxiolytic-like activities in preclinical models. Further research, including comprehensive receptor binding studies and in vivo pharmacological profiling, is necessary to fully elucidate the mechanism of action and therapeutic potential of this compound. The visualization of the presumed signaling pathways provides a framework for investigating the molecular targets and downstream effects of this compound in the central nervous system.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(3,4-Difluorophenyl)piperazine | 255893-57-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor [pubmed.ncbi.nlm.nih.gov]
- 7. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction yield for 1-(3,4-Difluorobenzyl)piperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-Difluorobenzyl)piperazine. Our aim is to facilitate the optimization of reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the nucleophilic substitution reaction between piperazine and 3,4-difluorobenzyl halide (typically bromide or chloride). This N-alkylation is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Q2: How can I selectively synthesize the mono-substituted this compound and avoid the formation of the 1,4-disubstituted byproduct?
A2: Controlling selectivity is a primary challenge. Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) increases the statistical probability of 3,4-difluorobenzyl bromide reacting with an unsubstituted piperazine molecule.[1]
-
Slow Addition of Electrophile: Adding the 3,4-difluorobenzyl bromide dropwise, especially at lower temperatures, can help manage the reaction rate and reduce the likelihood of di-substitution.[1]
-
Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. Following the alkylation, the protecting group is removed to yield the desired product.[1][2][3]
Q3: What are the recommended solvents and bases for this synthesis?
A3: Polar aprotic solvents are generally preferred to ensure the solubility of the reactants. Acetonitrile (MeCN) and Dimethylformamide (DMF) are common choices.[4] Suitable bases are typically weak, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]
Q4: What are some effective methods for purifying the final product?
A4: The basic nature of this compound can present purification challenges. Common techniques include:
-
Column Chromatography: This is a widely used method. To mitigate tailing on silica gel, it is advisable to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[1]
-
Acid-Base Extraction: This technique is effective for separating the basic product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative partitions into the aqueous layer as its salt. The aqueous layer is then basified, and the purified product can be re-extracted into an organic solvent.[1]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base for neutralizing the acid byproduct. | Ensure at least 2.0 equivalents of a suitable base like K₂CO₃ or Cs₂CO₃ are used.[4] |
| Poor solubility of reactants. | Switch to a more polar aprotic solvent such as DMF to ensure all reactants are fully dissolved.[4] | |
| Low reaction temperature. | While low temperatures can favor mono-substitution, some heating (e.g., 60-80 °C) may be necessary to drive the reaction to completion. Monitor progress using TLC or LC-MS.[4] | |
| Significant Formation of 1,4-bis(3,4-Difluorobenzyl)piperazine | Incorrect stoichiometry. | Use a 5-10 fold excess of piperazine relative to 3,4-difluorobenzyl bromide.[1] |
| Rapid addition of the alkylating agent. | Add the 3,4-difluorobenzyl bromide solution slowly to the reaction mixture.[1] | |
| High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time by closely monitoring the reaction's progress.[1] | |
| Product is Highly Water-Soluble and Difficult to Extract | Formation of the protonated piperazine salt. | During the workup, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide to convert the product to its free base form, which is more soluble in organic solvents.[4] |
| Presence of Unreacted Starting Material | Incomplete reaction. | Increase the reaction time or temperature, monitoring by TLC or LC-MS to avoid byproduct formation. Ensure sufficient base is present. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Mono-N-Alkylation of Piperazine
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Piperazine Equivalents | 1.2 | 5 | 1.2 (with N-Boc protection) | Higher equivalents of piperazine favor mono-alkylation. |
| Solvent | Acetonitrile | DMF | Dichloromethane | Solvent choice affects solubility and reaction rate. |
| Base | K₂CO₃ | Cs₂CO₃ | Triethylamine | The base neutralizes the acid byproduct. |
| Temperature | Room Temperature | 60 °C | 0 °C to Room Temperature | Temperature affects reaction rate and selectivity. |
| Yield of Mono-product | Moderate | High | High (after deprotection) | A combination of these factors will determine the final yield. |
Experimental Protocols
Protocol 1: Direct Alkylation with Excess Piperazine
-
Materials: Piperazine (5.0 eq), 3,4-Difluorobenzyl bromide (1.0 eq), Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq), Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
To a dry reaction flask, add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the resulting suspension.
-
Slowly add a solution of 3,4-difluorobenzyl bromide in anhydrous acetonitrile to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the this compound.
-
Protocol 2: Alkylation of Mono-Protected Piperazine
-
Part A: Synthesis of N-Boc-piperazine
-
Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[1]
-
-
-
Part B: Alkylation and Deprotection
-
Materials: N-Boc-piperazine (1.0 eq), 3,4-Difluorobenzyl bromide (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq), Anhydrous Acetonitrile (MeCN), Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Procedure:
-
Follow the alkylation procedure in Protocol 1, using N-Boc-piperazine as the starting material.
-
After purification of the N-Boc-1-(3,4-Difluorobenzyl)piperazine, dissolve it in a suitable solvent (e.g., DCM).
-
Add an acid such as TFA or a solution of HCl in dioxane to remove the Boc protecting group.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the product.
-
-
Visualizations
References
Technical Support Center: Purification of 1-(3,4-Difluorobenzyl)piperazine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude 1-(3,4-Difluorobenzyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as piperazine and 3,4-difluorobenzyl chloride (or other halides), by-products from side reactions, and residual solvents. A significant by-product can be the di-substituted product, 1,4-bis(3,4-Difluorobenzyl)piperazine, especially if the reaction conditions are not carefully controlled.[1][2]
Q2: My crude product is an oil/gummy solid. Which purification method should I choose?
A2: For non-solid crude products, column chromatography is the most effective purification method.[3] It allows for the separation of compounds based on their polarity, which is ideal for removing both more polar and less polar impurities from your target compound. Dry loading the crude product onto silica gel can be particularly useful for oily samples.[3]
Q3: I am getting a low yield after recrystallization. What are the possible causes and solutions?
A3: Low recovery from recrystallization can be due to several factors:
-
Using too much solvent: This keeps a significant portion of your product dissolved even after cooling. To fix this, you can try to evaporate some of the solvent and re-cool the solution.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to screen various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal system.
Q4: After column chromatography, my "pure" fractions still show multiple spots on the TLC plate. What went wrong?
A4: This issue, known as co-elution, can occur for several reasons:
-
Poor solvent system selection: The chosen eluent may not have sufficient resolving power to separate your target compound from a specific impurity. Try running TLCs with different solvent systems to find one that gives better separation.[3][4]
-
Column overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.[5] Reduce the amount of sample loaded relative to the amount of silica gel.
-
Irregular column packing: Channels or cracks in the silica gel bed can cause the sample to travel unevenly down the column, leading to poor separation.[3] Ensure the silica gel is packed uniformly.
Troubleshooting Guide
This section provides a logical workflow to address common purification challenges.
Caption: Troubleshooting decision tree for purifying crude this compound.
Quantitative Data Summary
The expected yield and purity can vary based on the scale of the reaction and the purification method chosen. The following tables provide typical values.
Table 1: Expected Yield and Purity by Purification Method
| Purification Stage | Typical Purity | Typical Yield (%) | Physical State |
| Crude Product | 80-90% | ~95% | Solid / Oil |
| After Recrystallization | >98% | 65-85% | Crystalline Solid |
| After Column Chromatography | >99% | 50-75% | Solid / Oil |
Table 2: Recommended Solvent Systems
| Method | Solvent / System | Purpose |
| Recrystallization | Isopropanol or Ethanol | Primary choice for piperazine derivatives. |
| Recrystallization | Ethyl Acetate / Heptane | Co-solvent system for adjusting polarity. |
| Column Chromatography | 0-40% Ethyl Acetate in Heptane | General purpose gradient for separation.[6] |
| Column Chromatography | Dichloromethane / Methanol (e.g., 98:2) | For more polar impurities. |
| TLC Analysis | 30% Ethyl Acetate in Heptane | To monitor reaction progress and fraction purity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable if the crude product is a solid with >90% purity.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., isopropanol) dropwise. The solid should be sparingly soluble at room temperature but dissolve completely upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely. Stirring and heating on a hot plate will facilitate this process.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[3]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for oily products or complex mixtures with multiple impurities.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Heptane) that provides good separation of your product from impurities. The target compound should ideally have an Rf value of 0.3-0.4.[3]
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles to prevent channeling.[3][5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder (this is called "dry loading"). Carefully add this powder to the top of the packed column.[3][7]
-
Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds. Maintain a constant flow rate and collect the eluate in fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.[3]
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.
General Purification Workflow
Caption: General experimental workflow for the purification of crude piperazine derivatives.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Identifying and removing byproducts in 1-(3,4-Difluorobenzyl)piperazine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 1-(3,4-Difluorobenzyl)piperazine. It focuses on identifying and removing common byproducts to ensure high purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and byproducts in the synthesis of this compound?
A1: During the common synthesis route, which involves the N-alkylation of piperazine with 3,4-difluorobenzyl halide, several byproducts and impurities can form. The most prevalent are unreacted starting materials (piperazine and 3,4-difluorobenzyl halide) and the N,N'-bis(3,4-difluorobenzyl)piperazine, a result of di-alkylation.[1][2] The formation of this di-substituted byproduct is a frequent issue in reactions involving piperazine.[1] Other potential impurities include residual solvents, reagents, and byproducts from side reactions of the starting materials.[3][4]
Q2: How can I monitor the reaction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The reaction should be stopped once the limiting reactant (typically the benzyl halide) is consumed to prevent the formation of further byproducts, such as the di-substituted piperazine.
Q3: My final product shows multiple spots on a TLC plate. What are they likely to be?
A3: Multiple spots on a TLC plate indicate an impure product. For this specific synthesis, the spots could correspond to:
-
This compound: The desired product.
-
Piperazine: Unreacted starting material, which is very polar and will likely have a low Rf value.
-
3,4-Difluorobenzyl halide: Unreacted starting material, typically less polar than the product.
-
N,N'-bis(3,4-Difluorobenzyl)piperazine: The di-substituted byproduct, which is the least polar component and will have the highest Rf value.
Q4: I have an impurity with a significantly higher molecular weight than my product. What is it?
A4: An impurity with a molecular weight of approximately 348.38 g/mol is almost certainly the di-substituted byproduct, N,N'-bis(3,4-Difluorobenzyl)piperazine. This forms when a second molecule of 3,4-difluorobenzyl halide reacts with the remaining nitrogen on the piperazine ring of your desired product. Using an excess of piperazine relative to the benzyl halide can help minimize this.
Q5: How can I effectively remove unreacted piperazine and the di-substituted byproduct?
A5: A combination of techniques is most effective.
-
Acid-Base Extraction: Unreacted piperazine is highly soluble in acidic aqueous solutions. Washing the crude product in an organic solvent with a dilute acid (like HCl or acetic acid) will remove the excess piperazine.[6][7]
-
Column Chromatography: This is the most reliable method for separating the desired mono-substituted product from the non-polar di-substituted byproduct.[5] A silica gel column with a gradient elution, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate, will effectively separate the components.
-
Crystallization: If the crude product is solid, recrystallization from a suitable solvent system, such as dichloromethane/methanol, can significantly improve purity.[5]
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Formation of significant amounts of the di-substituted byproduct. 3. Product loss during workup/purification. | 1. Monitor reaction by TLC until starting material is consumed. Ensure appropriate temperature and stirring.[5] 2. Use an excess of piperazine (2-5 equivalents) relative to the 3,4-difluorobenzyl halide.[2] 3. Optimize extraction pH and solvent choice. Be careful when combining fractions during column chromatography. |
| Product is an Oil, Not a Crystalline Solid | 1. Presence of residual solvent. 2. High levels of impurities preventing crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Purify the oil via silica gel column chromatography to isolate the pure compound, then attempt crystallization again.[5] |
| Low Purity by HPLC/NMR | 1. Contamination with unreacted starting materials. 2. Significant presence of the N,N'-di-substituted byproduct. | 1. Perform an acid wash to remove piperazine. Recrystallize or re-chromatograph to remove the benzyl halide.[6] 2. Use silica gel column chromatography with a shallow elution gradient for better separation. |
| Reaction Does Not Proceed | 1. Inactive 3,4-difluorobenzyl halide. 2. Insufficiently strong base or incorrect solvent. 3. Low reaction temperature. | 1. Check the purity of the halide; consider using the more reactive 3,4-difluorobenzyl bromide.[5] 2. Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous and the solvent (e.g., ACN, DMF) is dry. 3. Some reactions may require heating; a typical temperature is 85°C in acetonitrile.[5] |
Data Presentation
Table 1: Characteristics of Product and Common Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Polarity | Identification Notes (¹H NMR) |
| This compound | C₁₁H₁₄F₂N₂ | 212.24 | Medium | Shows signals for the benzyl CH₂, four piperazine CH₂ groups (often complex), and aromatic protons. One N-H proton signal is present. |
| Piperazine | C₄H₁₀N₂ | 86.14 | High | Simple spectrum, often a single peak for the eight equivalent protons. Two N-H proton signals. |
| 3,4-Difluorobenzyl Halide (e.g., Bromide) | C₇H₅BrF₂ | 207.02 | Low | Shows signals for the benzyl CH₂ and aromatic protons only. |
| N,N'-bis(3,4-Difluorobenzyl)piperazine | C₁₈H₁₈F₄N₂ | 354.35 | Very Low | Symmetrical structure. Shows signals for two benzyl CH₂ groups, a single signal for the eight piperazine protons, and aromatic protons. No N-H proton signal. |
Experimental Protocols
Protocol 1: General Synthesis via N-Alkylation
-
To a solution of piperazine (3-5 equivalents) in dry acetonitrile, add a base such as anhydrous potassium carbonate (2-3 equivalents).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add a solution of 3,4-difluorobenzyl bromide (1 equivalent) in dry acetonitrile dropwise over 30 minutes.
-
Heat the reaction mixture to 80-85°C and stir for 4-8 hours.[5]
-
Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane).
-
Once the 3,4-difluorobenzyl bromide is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and remove the solvent by vacuum distillation.[5]
-
Proceed with purification as described in Protocol 3 or 4.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude mixture onto a small amount of silica gel.
-
Prepare a silica gel column (230-400 mesh) packed with a non-polar solvent like petroleum ether or hexane.[5]
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent system, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate.
-
The di-substituted byproduct will elute first, followed by the desired mono-substituted product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for identifying major impurities based on TLC analysis.
Caption: Diagram showing the main reaction pathway versus the common side reaction.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. nbinno.com [nbinno.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 7. etd.auburn.edu [etd.auburn.edu]
Solubility issues of 1-(3,4-Difluorobenzyl)piperazine in aqueous solutions
Technical Support Center: 1-(3,4-Difluorobenzyl)piperazine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an organic compound featuring a piperazine ring attached to a 3,4-difluorobenzyl group.[1][2] As a derivative of piperazine, a compound known to be freely soluble in water, its own solubility is significantly influenced by the difluorobenzyl substitution.[3][4]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₂N₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Appearance | White crystalline solid (typical for piperazines) | [3] |
| pKa (Piperazine) | pKa1: 5.35, pKa2: 9.73 (at 25°C) | [4][5] |
Q2: I'm observing precipitation or cloudiness when preparing an aqueous solution of this compound at neutral pH. Why is this happening?
This is a common issue for many basic compounds like piperazine derivatives. The piperazine moiety has two nitrogen atoms, making it a weak base. At neutral pH (around 7), the compound is likely in its free base form, which is less polar and thus has lower aqueous solubility. The bulky, nonpolar difluorobenzyl group further decreases its affinity for water compared to the parent piperazine molecule.
Q3: How can I improve the aqueous solubility of this compound?
Several effective strategies can be employed to enhance solubility.[6] The most common and direct method for basic compounds is pH adjustment.[7][8]
-
pH Adjustment: Lowering the pH of the solution with a suitable acid (like HCl) will protonate the nitrogen atoms on the piperazine ring. This forms a more polar salt (e.g., a hydrochloride salt), which will exhibit significantly higher aqueous solubility.[7][9]
-
Use of Co-solvents: For stock solutions, using water-miscible organic solvents like DMSO, ethanol, or PEG can increase solubility.[9] However, be cautious as high concentrations of organic solvents may interfere with biological assays.[9]
-
Salt Formation: If you are working with the solid form, using a pre-formed salt of the compound (e.g., this compound HCl) is a standard practice to improve solubility and dissolution rates.[10][11]
Below is a diagram illustrating the relationship between pH and the protonation state of the piperazine ring, which is key to its solubility.
Troubleshooting Guide
Issue: My compound precipitated out of solution during my experiment.
This often occurs when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer at a neutral pH, causing the compound to crash out.
Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve precipitation issues.
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution
This protocol describes how to prepare a 10 mM stock solution in an acidic aqueous buffer, which is useful for direct use in many cell-based assays.
Materials:
-
This compound (free base)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Volumetric flasks
-
Calibrated pH meter
Procedure:
-
Weigh Compound: Accurately weigh out 2.12 mg of this compound (MW: 212.24 g/mol ) for a final volume of 1 mL at 10 mM.
-
Initial Suspension: Add the compound to a volumetric flask containing approximately 80% of the final desired volume of deionized water. The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: As the pH decreases, the compound will begin to dissolve as its hydrochloride salt is formed. Continue adding acid until all solid material has dissolved. Aim for a final pH between 4.0 and 5.0 for stable dissolution.
-
Final Volume: Once the compound is fully dissolved, add deionized water to reach the final target volume.
-
Sterilization: If required for your experiment, sterile-filter the final solution through a 0.22 µm filter.
-
Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Kinetic Solubility Assay using UV-Vis Spectroscopy
This protocol provides a general method to estimate the kinetic solubility of the compound in a specific buffer.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
96-well UV-transparent microplate.
-
Microplate reader with UV-Vis capability.
Procedure:
-
Prepare Dilution Series: In the 96-well plate, perform a serial dilution of your DMSO stock solution directly into the aqueous buffer. This creates a "shock" precipitation condition. Typical final concentrations might range from 1 µM to 200 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Equilibration: Cover the plate and allow it to equilibrate at room temperature for 1-2 hours. During this time, any compound above its solubility limit will precipitate.
-
Centrifugation: Centrifuge the plate to pellet any precipitated material.
-
Measurement: Carefully transfer the supernatant to a new, clean UV-transparent plate. Measure the absorbance of each well at the compound's λmax (determined beforehand).
-
Data Analysis: Plot absorbance versus concentration. The point at which the absorbance reading plateaus or deviates from linearity indicates the kinetic solubility limit of the compound in that specific buffer. Below this concentration, the compound is fully dissolved.
References
- 1. This compound | C11H14F2N2 | CID 2782808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. uregina.ca [uregina.ca]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
Stability and degradation of 1-(3,4-Difluorobenzyl)piperazine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(3,4-Difluorobenzyl)piperazine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: The primary factors influencing the stability of this compound are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light (photodegradation), and elevated temperatures. The piperazine and benzyl moieties are susceptible to specific degradation pathways under these stress conditions.[1][2][3]
Q2: I am observing inconsistent results in my biological assays. Could this be related to compound degradation?
A2: Yes, inconsistent results, such as a loss of potency or unexpected biological effects, are common indicators of compound degradation.[4] It is crucial to assess the stability of this compound under your specific experimental conditions. Whenever feasible, use freshly prepared solutions. For stored solutions, aliquot into single-use portions and keep at low temperatures (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.[5]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the likely degradation pathways include:
-
Oxidation: The piperazine ring is susceptible to oxidation, potentially forming N-oxides.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, cleavage of the benzyl-piperazine bond could occur.
-
Photodegradation: The difluorobenzyl group may be susceptible to photolytic degradation upon exposure to UV or ambient light.[6][7]
-
Metabolic Degradation (in biological systems): In vivo or in vitro metabolic studies on similar compounds like N-benzylpiperazine (BZP) have shown hydroxylation of the aromatic ring and degradation of the piperazine moiety.[8][9]
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
A4: For optimal stability, dissolve this compound in a suitable, dry, aprotic solvent such as DMSO or anhydrous ethanol. Store stock solutions in tightly sealed vials, protected from light (e.g., amber vials), and at low temperatures (-20°C is common for short-term, and -80°C for long-term storage). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guides
Troubleshooting Inconsistent Analytical Results (HPLC)
If you are experiencing issues with separating the parent compound from its degradation products during HPLC analysis, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | The basic nature of the piperazine moiety interacting with residual silanols on the HPLC column. | Add a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase.[4] |
| Inadequate Separation of Peaks | The mobile phase or column is not optimal for resolving the parent compound and its degradants. | * Mobile Phase Optimization: Adjust the pH of the aqueous component, as this can significantly impact the retention of basic compounds.[4] Vary the type and proportion of the organic solvent (e.g., acetonitrile vs. methanol).[4] * Column Selection: If a C18 column is not providing adequate separation, try a column with a different selectivity, such as a C8, phenyl, or cyano stationary phase.[4] * Gradient Elution: Implement a gradient elution program to improve the resolution of closely eluting peaks.[4] |
| Unexpected Peaks in Chromatogram | Formation of new degradation products. | Couple your HPLC system to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak.[4] Further structural information can be obtained using tandem mass spectrometry (MS/MS).[4] |
Troubleshooting Forced Degradation Studies
| Issue | Potential Cause | Recommended Solution |
| No Degradation Observed | The stress conditions are not harsh enough. | Incrementally increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[10][11] |
| Complete Degradation of the Compound | The stress conditions are too severe. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[10][12] |
| Precipitation of the Compound | The compound has low solubility in the stress solution (e.g., aqueous acid or base). | Consider using a co-solvent (e.g., methanol or acetonitrile) to maintain the solubility of the compound during the study. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. | Semantic Scholar [semanticscholar.org]
Preventing di-substitution in 1-(3,4-Difluorobenzyl)piperazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-Difluorobenzyl)piperazine. Our focus is on preventing the common issue of di-substitution to enhance the yield and purity of the desired mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is controlling the selectivity of the N-alkylation reaction. Piperazine has two secondary amine groups with similar reactivity, which can lead to the formation of the undesired 1,4-bis(3,4-Difluorobenzyl)piperazine (di-substituted) byproduct alongside the desired mono-substituted product.[1]
Q2: What are the most effective strategies to promote mono-substitution over di-substitution?
Several key strategies can be employed to favor the formation of the mono-alkylated product:
-
Use of a Protecting Group: This is a highly reliable method where one nitrogen of the piperazine is temporarily blocked. N-Boc-piperazine is a common choice. The protecting group directs alkylation to the free nitrogen, and it can be subsequently removed to yield the desired product.[1]
-
Control of Stoichiometry: Using a significant excess of piperazine relative to the 3,4-difluorobenzyl halide increases the statistical probability that the alkylating agent will react with an un-substituted piperazine molecule.[1]
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Slow Addition of the Alkylating Agent: Adding the 3,4-difluorobenzyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, which reduces the likelihood of a second alkylation event occurring on the already mono-substituted piperazine.
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[1]
-
Reductive Amination: This alternative two-step, one-pot process involves reacting piperazine with 3,4-difluorobenzaldehyde to form an iminium ion, which is then reduced. This method is particularly effective at preventing the formation of quaternary ammonium salts.
Q3: Which reaction conditions (solvents, bases) are recommended for this synthesis?
The choice of solvent and base is critical. For direct alkylation, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often effective, especially if reagent solubility is an issue. Strong, non-nucleophilic bases such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred to neutralize the acid byproduct of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring. |
| Suboptimal reaction conditions. | - Screen different solvents to improve solubility. - Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃. | |
| Product decomposition. | - Lower the reaction temperature. - Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed. | |
| High percentage of di-substituted byproduct | Incorrect stoichiometry. | - Increase the excess of piperazine to at least 4-5 equivalents relative to the alkylating agent. |
| Rapid addition of the alkylating agent. | - Add the 3,4-difluorobenzyl halide slowly and dropwise to the reaction mixture. | |
| Use of unprotected piperazine. | - For optimal control and higher purity, use a mono-protected piperazine such as N-Boc-piperazine. | |
| Reaction stalls or does not go to completion | Poor solubility of reagents. | - Switch to a more polar aprotic solvent like DMF. |
| Insufficient base. | - Ensure at least 1.5-2.0 equivalents of a strong, anhydrous base are used to effectively neutralize the acid formed during the reaction. |
Data on Selectivity in Piperazine Acylation
The following table presents data on the effect of stoichiometry on the mono- versus di-substitution in the acylation of piperazine with 2,4-difluorobenzoyl chloride, a reaction analogous to the benzylation . This illustrates the critical role of reactant ratios in controlling selectivity.
| Molar Ratio (Piperazine : Acyl Chloride) | Yield of Mono-acylated Product | Yield of Di-acylated Product |
| 5 : 1 | 66% | 10% |
| 2 : 1 | 9% | 44% |
Data adapted from a study on the acylation of piperazine with 2,4-difluorobenzoyl chloride.[2]
Experimental Protocols
Method 1: Direct Alkylation using Excess Piperazine
This protocol prioritizes simplicity and cost-effectiveness by using an excess of piperazine to favor mono-alkylation.
Materials:
-
Piperazine (5 equivalents)
-
3,4-Difluorobenzyl chloride (1 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)
-
Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperazine and anhydrous acetonitrile.
-
Add potassium carbonate to the mixture.
-
Stir the suspension vigorously.
-
Slowly add a solution of 3,4-difluorobenzyl chloride in acetonitrile dropwise to the piperazine suspension over a period of 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Method 2: Alkylation of N-Boc-Piperazine (for Higher Purity)
This method provides higher selectivity for the mono-substituted product, yielding a purer final compound after deprotection.
Part A: N-Alkylation
Materials:
-
N-Boc-piperazine (1.2 equivalents)
-
3,4-Difluorobenzyl chloride (1 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (2 equivalents)
-
Acetonitrile or DMF (solvent)
Procedure:
-
Dissolve N-Boc-piperazine in acetonitrile or DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate.
-
Add 3,4-difluorobenzyl chloride to the mixture.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the solvent under reduced pressure.
-
Work up the residue by partitioning between ethyl acetate and water.
-
Dry the organic layer and concentrate to obtain the crude N-Boc-1-(3,4-Difluorobenzyl)piperazine, which can be purified by column chromatography.
Part B: Boc Deprotection
Materials:
-
N-Boc-1-(3,4-Difluorobenzyl)piperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve the purified N-Boc-1-(3,4-Difluorobenzyl)piperazine in dichloromethane.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product, this compound.
Reaction Pathway Visualization
The following diagram illustrates the key decision point in the synthesis that leads to either the desired mono-substituted product or the undesired di-substituted byproduct.
References
Technical Support Center: Analysis of 1-(3,4-Difluorobenzyl)piperazine NMR Spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the interpretation of complex NMR spectra of 1-(3,4-Difluorobenzyl)piperazine.
Troubleshooting Guides
Issue: Broad or Unresolved Signals in the Piperazine Region of the ¹H NMR Spectrum
Possible Cause 1: Conformational Exchange The piperazine ring can undergo rapid chair-to-chair interconversion. At room temperature, this exchange might be on the NMR timescale, leading to broad signals for the axial and equatorial protons.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures.
-
Lowering the temperature should slow down the conformational exchange, potentially resolving the broad signals into distinct multiplets for the axial and equatorial protons.
-
Increasing the temperature might cause the signals to sharpen into a single averaged signal if the exchange becomes fast enough.
-
-
Solvent Change: The rate of conformational exchange can be solvent-dependent. Acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) may help to resolve the signals.
Possible Cause 2: Presence of Rotamers While this compound does not have an amide bond which commonly causes rotamers, restricted rotation around the N-C bond between the piperazine nitrogen and the benzyl group can sometimes lead to distinct conformational isomers (rotamers) that are observable by NMR, especially at low temperatures. This can result in a doubling of some signals.[1][2][3][4]
Troubleshooting Steps:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Use a COSY experiment to identify which proton signals are coupled to each other. This can help in assigning the complex multiplets of the piperazine and benzyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum will correlate the proton signals to their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the molecule.
-
-
Variable Temperature (VT) NMR: Similar to conformational exchange, acquiring spectra at different temperatures can help determine if the multiple signals are due to rotamers. If they are, the signals may coalesce at higher temperatures.
Issue: Complex Multiplets in the Aromatic Region of the ¹H NMR Spectrum
Possible Cause: Fluorine Coupling The two fluorine atoms on the benzene ring will couple to the aromatic protons, leading to more complex splitting patterns than would be expected otherwise. ¹H-¹⁹F coupling constants can be significant.
Troubleshooting Steps:
-
¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. This will confirm the presence of the fluorine atoms and can provide information about their chemical environment.
-
¹H{¹⁹F} Decoupled NMR: If available, running a proton NMR experiment while decoupling the fluorine nuclei will simplify the aromatic region by removing the H-F couplings, resulting in simpler multiplets that are easier to interpret.
-
Simulation: Use NMR simulation software to model the aromatic spin system, including the H-H and H-F coupling constants. This can help to confirm the assignments.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons in this compound?
A1: The exact chemical shifts can vary depending on the solvent and concentration. However, based on similar structures, the following are approximate expected chemical shift ranges:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Piperazine N-H | 1.5 - 2.5 | Broad singlet |
| Piperazine -CH₂- (4 protons) | 2.4 - 2.8 | Multiplet |
| Piperazine -CH₂- (4 protons) | 2.8 - 3.2 | Multiplet |
| Benzyl -CH₂- | 3.5 - 3.8 | Singlet or Doublet (if coupled to N-H) |
| Aromatic C-H | 6.9 - 7.3 | Multiplets |
Q2: Why do I see more than the expected number of signals for the piperazine protons?
A2: This is likely due to slow conformational exchange of the piperazine ring on the NMR timescale, leading to distinct signals for the axial and equatorial protons. It could also be influenced by the presence of rotamers due to restricted rotation around the N-benzyl bond.[1][2][3][4]
Q3: How can I definitively assign the protons in the aromatic region?
A3: A combination of 2D NMR techniques is the most effective approach:
-
COSY: Will show correlations between adjacent aromatic protons.
-
HSQC: Will link each aromatic proton to its corresponding carbon atom.
-
HMBC: Will show long-range correlations, for example, from the benzyl CH₂ protons to the aromatic carbons, which can help to unambiguously assign the aromatic system.
Q4: What is the best solvent to use for NMR analysis of this compound?
A4: Chloroform-d (CDCl₃) is a common starting point. However, if you are experiencing issues with signal overlap or broadness, trying a more polar solvent like DMSO-d₆ or Methanol-d₄ can be beneficial as it may alter the chemical shifts and conformational dynamics.
Experimental Protocols
Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to obtain good resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans (or more, depending on sample concentration), spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on the spectrometer software. The acquisition times for these experiments will be longer than for 1D spectra.
-
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting complex NMR spectra of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Cell Viability in 1-(3,4-Difluorobenzyl)piperazine Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell viability in assays involving 1-(3,4-Difluorobenzyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: I am observing high levels of cytotoxicity even at low concentrations of this compound. What are the potential causes?
A1: Several factors could contribute to unexpected cytotoxicity. Consider the following:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your chosen solvent before further dilution into your culture medium. Compound precipitation can lead to inconsistent and high localized concentrations, causing significant cell death. Also, verify the stability of the compound in your specific cell culture medium over the duration of your experiment.
-
Solvent Toxicity: The solvent used to dissolve the compound, commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to include a vehicle control (cells treated with the same concentration of solvent as the highest dose of your compound) to ensure that the observed cytotoxicity is not a result of the solvent itself.[1] Typically, the final DMSO concentration should be kept below 0.5%.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this specific piperazine derivative. It is advisable to test the compound on a panel of different cell lines, including non-cancerous control cells, to determine if the observed toxicity is cell-type specific.
-
Contamination: Microbial contamination from bacteria, fungi, or mycoplasma can induce cell stress and death, leading to confounding results. Regularly inspect your cell cultures for any signs of contamination.
Q2: My cell viability results are inconsistent between replicate wells and across different experiments. What could be the reason for this variability?
A2: Inconsistent results in cell viability assays can stem from several technical and biological factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous by gentle mixing before and during plating.
-
"Edge Effect": Wells on the periphery of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth and viability. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
Pipetting Errors: Ensure your pipettes are properly calibrated and use a consistent pipetting technique to minimize variability in the volumes of cells, media, and reagents dispensed.
-
Compound Precipitation: As mentioned earlier, if the compound precipitates in the culture medium, it will lead to uneven exposure of the cells to the test substance.
Q3: The measured cell viability seems to increase at the highest concentrations of my compound, creating a U-shaped dose-response curve. Why is this happening?
A3: This "U-shaped" curve is a known artifact in cell viability assays. The most likely causes are:
-
Compound Interference with Assay Reagents: At high concentrations, the compound itself may directly react with the assay reagent (e.g., MTT, resazurin), leading to a colorimetric or fluorescent signal that is independent of cellular metabolic activity. This results in a false-positive signal for cell viability.[2] To test for this, include a "no-cell" control where the compound is added to the media and the assay reagent.
-
Compound Precipitation: Precipitated compound particles can scatter light, leading to inaccurate absorbance readings in colorimetric assays. Visually inspect the wells for any signs of precipitation.
Illustrative Quantitative Data
Table 1: Illustrative GI50 Values of a Benzothiazole-Piperazine Derivative
| Compound | HUH-7 (Hepatocellular) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT-116 (Colorectal) GI50 (µM) |
| 1d | 1.23 | 0.98 | 1.54 |
GI50: 50% Growth Inhibition. Data is illustrative and not specific to this compound.
Table 2: Illustrative IC50 Values of Vindoline-Piperazine Conjugates
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 23 | MDA-MB-468 | Breast Cancer | 1.00 |
| 25 | HOP-92 | Non-small cell lung cancer | 1.35 |
IC50: 50% Inhibitory Concentration. Data is illustrative and not specific to this compound.[3]
Experimental Protocols
Here are detailed methodologies for common cell viability assays that can be adapted for use with this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[4]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
96-well microplate
-
Treated cells and control cells
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully transfer the cell-free supernatant to a new plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[1]
-
Stop Reaction: Add 50 µL of stop solution to each well.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor cell viability.
Plausible Signaling Pathway for Piperazine-Induced Apoptosis
Many piperazine derivatives have been shown to induce apoptosis in cancer cells. A common mechanism involves the activation of caspases, which are key executioners of programmed cell death.
Caption: A simplified diagram of a potential apoptosis pathway.
References
Technical Support Center: Synthesis of 1-(3,4-Difluorobenzyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(3,4-Difluorobenzyl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize your reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Poor quality of starting materials: Presence of moisture or impurities in reactants and solvents. | Ensure all reagents, especially piperazine and 3,4-difluorobenzyl halide, are of high purity and anhydrous. Use freshly distilled solvents.[1] |
| Ineffective base: The chosen base may not be strong enough to deprotonate piperazine or neutralize the formed acid. | Switch to a stronger, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.[1] | |
| Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. Many N-alkylation reactions require heating.[1] | |
| Poor solubility of reagents: Reactants may not be fully dissolved in the chosen solvent, limiting their interaction. | Use a more polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) to ensure complete dissolution of all reagents.[1] | |
| Formation of Di-substituted Byproduct (1,4-bis(3,4-Difluorobenzyl)piperazine) | Incorrect stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent can lead to a second alkylation on the already substituted piperazine. | Use a significant excess of piperazine (e.g., 5-10 equivalents) to increase the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule.[1][2] |
| Rapid addition of the alkylating agent: A high local concentration of the alkylating agent can promote di-substitution. | Add the 3,4-difluorobenzyl halide dropwise or via a syringe pump over an extended period to maintain a low concentration of the electrophile.[1] | |
| Unprotected piperazine: Both nitrogen atoms of piperazine are nucleophilic and available for reaction. | For optimal control and selectivity, use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[1] | |
| Difficult Product Isolation and Purification | High water solubility of the product: The product, especially if protonated, may remain in the aqueous phase during extraction. | During work-up, basify the aqueous layer to a pH > 10 to ensure the product is in its free base form, which is more soluble in organic solvents. |
| Similar polarity of product and byproducts: The mono- and di-substituted products may have close Rf values on TLC, making chromatographic separation challenging. | Optimize column chromatography conditions. A common mobile phase for piperazine derivatives is a mixture of dichloromethane and methanol.[3] Recrystallization from a suitable solvent system can also be an effective purification method.[3] | |
| Presence of unreacted piperazine: Excess piperazine used in the reaction needs to be efficiently removed. | Perform an acidic wash (e.g., with dilute HCl) during the work-up to protonate and extract the basic piperazine into the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common and direct method is the N-alkylation of piperazine with a 3,4-difluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.[1] An alternative approach is reductive amination, which involves reacting piperazine with 3,4-difluorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[4]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?
A2: Controlling selectivity is a primary challenge. Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group blocks one nitrogen, directing alkylation to the other, and can be removed later.[1]
-
Control Stoichiometry: Using a large excess of piperazine relative to the 3,4-difluorobenzyl halide favors mono-alkylation.[1][5]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to reduce the likelihood of a second alkylation event.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[6]
Q3: What are the recommended bases and solvents for the direct N-alkylation of piperazine?
A3: For the base, strong, non-nucleophilic options like anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective.[1] It is recommended to use at least 1.5-2.0 equivalents. For the solvent, polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used to ensure the solubility of the reactants.[1] It is crucial to use anhydrous solvents to prevent side reactions.[1]
Q4: My product appears to be highly water-soluble. How can I effectively extract it during the work-up?
A4: High water solubility is a common issue, often due to the formation of a salt. To improve extraction into an organic solvent, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃ to deprotonate the piperazine nitrogens. This will convert the product to its free base form, which is significantly less water-soluble.
Q5: What are the best practices for scaling up the synthesis of this compound?
A5: When scaling up, several factors become more critical:
-
Heat Management: The N-alkylation reaction is often exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially during the slow addition of the alkylating agent.
-
Reagent Addition: Precise control over the addition rate of the 3,4-difluorobenzyl halide is critical to manage the reaction exotherm and minimize di-substitution.
-
Work-up and Isolation: Ensure that the scale of the extraction and purification equipment is appropriate for the larger volumes.
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine
This protocol prioritizes simplicity and avoids the use of protecting groups, making it a cost-effective option, though it may require more rigorous purification.
Materials:
-
Piperazine (10 equivalents)
-
3,4-Difluorobenzyl bromide (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of piperazine in anhydrous MeCN, add anhydrous K₂CO₃.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of 3,4-difluorobenzyl bromide in anhydrous MeCN to the refluxing mixture over 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up with an acidic wash to remove excess piperazine, followed by basification and extraction of the product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mono-N-alkylation using N-Boc-piperazine
This protocol offers higher selectivity for the mono-alkylated product, simplifying purification.
Materials:
-
N-Boc-piperazine (1 equivalent)
-
3,4-Difluorobenzyl bromide (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-piperazine in anhydrous DMF and add K₂CO₃.
-
Add 3,4-difluorobenzyl bromide to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Filter off the inorganic salts and remove the DMF under reduced pressure.
-
Perform an aqueous work-up.
-
The resulting Boc-protected product can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Strategies to control mono-alkylation.
Caption: General purification workflow for the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving High Purity 1-(3,4-Difluorobenzyl)piperazine for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of 1-(3,4-Difluorobenzyl)piperazine for its use in in vivo studies. High purity is critical to ensure the safety, efficacy, and reproducibility of pre-clinical and clinical research.
Troubleshooting Guide
Impurity profiles can vary depending on the synthetic route employed. However, some common issues and their resolutions are outlined below.
| Problem | Potential Cause(s) | Recommended Solution(s) | Analytical Method for Detection |
| Presence of Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (temperature, time, stoichiometry). Purify via column chromatography or recrystallization. | HPLC, GC-MS, TLC |
| Over-alkylation (Bis-alkylation) | Excess of 3,4-difluorobenzyl halide or reactive conditions. | Use a protecting group on one of the piperazine nitrogens or carefully control the stoichiometry of the reactants. Purification can be achieved by column chromatography. | HPLC, GC-MS |
| Residual Solvents | Inadequate drying of the final product. | Dry the product under high vacuum at an appropriate temperature. | GC-MS (headspace), ¹H NMR |
| Inorganic Salts | Byproducts from the reaction or work-up. | Wash the organic layer thoroughly with water during extraction. Recrystallization can also remove inorganic salt impurities. | Conductivity, Ash test |
| Product is an Oil or Gummy Solid | Presence of impurities preventing crystallization; product may be hygroscopic. | Attempt to form a salt (e.g., hydrochloride) which often results in a more crystalline and stable solid.[1][2] Purification by column chromatography may be necessary before crystallization. | - |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
A1: While the exact impurity profile depends on your specific synthetic route, common impurities include unreacted starting materials such as piperazine and 3,4-difluorobenzyl chloride/bromide, and the over-alkylation byproduct, 1,4-bis(3,4-difluorobenzyl)piperazine. Residual solvents from the reaction or purification steps and inorganic salts from the work-up are also frequently encountered.
Q2: My product is a persistent oil and won't crystallize. What can I do?
A2: "Oiling out" is a common issue when impurities are present. First, try to purify the oil using column chromatography to remove impurities. If the purified product is still an oil, consider converting it to a salt, such as a hydrochloride salt. Amines often form crystalline salts that are easier to handle and purify by recrystallization.[1][2]
Q3: What is the best way to remove the bis-alkylation impurity?
A3: The 1,4-bis(3,4-difluorobenzyl)piperazine impurity has significantly different polarity compared to the desired mono-substituted product. This difference can be exploited for separation using column chromatography. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane with methanol) is typically effective.
Q4: How can I confirm the purity of my final compound?
A4: A combination of analytical techniques is recommended to ensure high purity for in vivo use. High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying purity and detecting non-volatile impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities and residual solvents.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also provide information on purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for piperazine derivatives include isopropanol, ethanol, or mixtures like hexane/ethyl acetate.[8]
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification via Hydrochloride Salt Formation
Converting the free base to its hydrochloride salt can facilitate purification, especially if the free base is an oil or difficult to crystallize.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether, dichloromethane, or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the amine. The hydrochloride salt will precipitate out of the solution.[1]
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the salt with a small amount of the organic solvent used in the precipitation step to remove any remaining impurities.
-
Drying: Dry the salt under vacuum.
-
Recrystallization (Optional): The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Liberation of Free Base (Optional): If the free base is required for the in vivo study, the purified salt can be dissolved in water and treated with a base (e.g., sodium hydroxide or sodium bicarbonate) to regenerate the free amine, which can then be extracted with an organic solvent.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Experimental workflow for purification via hydrochloride salt formation.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-(3,4-Difluorobenzyl)piperazine and 1-Benzylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 1-(3,4-Difluorobenzyl)piperazine and the well-characterized psychoactive compound, 1-benzylpiperazine (BZP). This objective analysis, supported by available experimental data and structure-activity relationship (SAR) principles, aims to inform researchers in the fields of pharmacology and medicinal chemistry.
Introduction
1-Benzylpiperazine (BZP) is a synthetic stimulant known for its effects on the central nervous system, primarily through its interaction with monoamine transporters and serotonin receptors.[1][2][3] Its psychoactive properties have led to its classification as a controlled substance in many countries. In contrast, this compound is a structurally related analog for which specific biological activity data is less prevalent in public literature. The introduction of fluorine atoms to the benzyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to altered receptor affinity and metabolic stability.[4] This guide will synthesize the known biological profile of BZP and infer the likely activities of its difluorinated counterpart based on established SAR trends for piperazine derivatives.
Quantitative Data Summary
Table 1: In Vitro Activity of 1-Benzylpiperazine (BZP) at Monoamine Transporters
| Compound | Target | Assay Type | Value | Units | Reference |
| 1-Benzylpiperazine (BZP) | Dopamine Transporter (DAT) | Neurotransmitter Release EC50 | 175 | nM | [1] |
| Norepinephrine Transporter (NET) | Neurotransmitter Release EC50 | 62 | nM | [1] | |
| Serotonin Transporter (SERT) | Neurotransmitter Release EC50 | 6050 | nM | [1] |
Table 2: In Vivo Behavioral Effects of 1-Benzylpiperazine (BZP)
| Compound | Test | Species | Effect | Dose Range | Reference |
| 1-Benzylpiperazine (BZP) | Locomotor Activity | Mouse | Increased activity | Dose-dependent | [1][5] |
| Drug Discrimination | Mouse | Full substitution for S(+)-MDMA | - | [1][5] | |
| Memory | Mouse | Enhanced acquisition and consolidation | - | [6] |
Comparative Biological Activity
1-Benzylpiperazine (BZP): A Profile
1-Benzylpiperazine acts as a non-selective releasing agent and reuptake inhibitor at dopamine, norepinephrine, and serotonin transporters, with a preference for the norepinephrine transporter.[1][3] Its stimulant effects are primarily attributed to its dopaminergic and noradrenergic activity.[7] BZP is also a serotonin receptor agonist, contributing to its complex pharmacological profile.[8] In vivo studies have demonstrated that BZP increases locomotor activity and can substitute for the discriminative stimulus effects of MDMA in mice, indicating similar subjective effects.[1][5]
This compound: An SAR-Based Inference
While direct experimental data for this compound is scarce, structure-activity relationship studies on related piperazine and piperidine derivatives offer valuable insights. The introduction of electron-withdrawing groups, such as fluorine, on the benzyl ring has been shown to be beneficial for binding affinity at the dopamine transporter (DAT).[9] Specifically, substitutions at the 3 and 4 positions of the aromatic ring are generally well-tolerated.[10]
Therefore, it can be hypothesized that this compound may exhibit a higher affinity and potentially greater selectivity for the dopamine transporter compared to the unsubstituted 1-benzylpiperazine. This could translate to more potent stimulant effects. The impact of difluorination on serotonin and norepinephrine transporters and serotonin receptors is more difficult to predict without direct experimental evidence. However, alterations in the electronic properties of the benzyl ring are likely to modulate its interaction with these targets as well.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to characterize these compounds, diagrams of relevant signaling pathways and experimental workflows are provided below.
Figure 1: Monoamine Transporter Interaction Pathway
Figure 2: Radioligand Binding Assay Workflow
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays relevant to the characterization of these compounds.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (for determining non-specific binding).
-
Test compounds (this compound or 1-Benzylpiperazine).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.[7][11][12]
-
Monoamine Transporter Uptake Assay
This protocol describes a method to assess the functional activity of compounds at monoamine transporters.
Materials:
-
HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.
-
[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.
-
Test compounds.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Plating:
-
Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or buffer (for control).
-
Initiate uptake by adding the respective [³H]-monoamine.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Data Analysis:
Conclusion
1-Benzylpiperazine is a well-documented psychoactive substance with primary actions as a monoamine transporter releasing agent/reuptake inhibitor and a serotonin receptor agonist. While direct experimental data for this compound is limited, established structure-activity relationships for piperazine derivatives suggest that the difluoro substitution on the benzyl ring is likely to enhance its affinity for the dopamine transporter. This could potentially result in a more potent stimulant profile compared to BZP.
Further in-depth in vitro and in vivo studies are imperative to fully elucidate the pharmacological profile of this compound and to validate the hypotheses derived from SAR analyses. The experimental protocols provided herein offer a framework for such investigations, which will be crucial for a comprehensive understanding of the biological activity of this compound and its potential implications.
References
- 1. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorinated and non-fluorinated benzylpiperazine derivatives, focusing on their pharmacological and toxicological profiles. The strategic incorporation of fluorine into the benzylpiperazine scaffold has been shown to significantly modulate the physicochemical and pharmacokinetic properties of these compounds, leading to altered receptor interactions and biological activities. This document summarizes key experimental data to facilitate informed decision-making in drug discovery and development.
Pharmacological Profile: A Tale of Two Moieties
The primary mechanism of action for many benzylpiperazine derivatives involves interaction with monoamine transporters and receptors, particularly dopamine and serotonin systems. Fluorination of the benzyl ring can profoundly influence the affinity and functional activity of these compounds at their respective targets.
Non-fluorinated benzylpiperazine (BZP) is a well-documented central nervous system stimulant. It primarily enhances the release of dopamine and norepinephrine, with a lesser effect on serotonin. This profile results in amphetamine-like stimulant effects.[1]
In contrast, fluorinated derivatives, such as trifluoromethylphenylpiperazine (TFMPP), exhibit a shift in their pharmacological profile towards the serotonergic system, acting as a more direct serotonin agonist.[1] The position of fluorine substitution on the benzyl ring is a critical determinant of receptor affinity. For instance, para-fluorination has been shown to be favorable for dopamine D2 and serotonin 5-HT2A receptor binding. Furthermore, certain fluorinated analogs, including 3-fluoro and 4-fluoro derivatives, have demonstrated antagonistic activity at dopamine D2 receptors.
Data Presentation: Quantitative Comparison
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference |
| Non-Fluorinated | |||
| Benzylpiperazine (BZP) | ~224 | - | [2] |
| Fluorinated | |||
| 1-(4-Fluorobenzyl)piperazine | - | - | [3] |
| Trifluoromethylphenylpiperazine (TFMPP) | - | - | [1] |
| 3-Fluorobenzylpiperazine | - | - | [4] |
| 4-Fluorobenzylpiperazine | - | - | [4] |
Data for a direct comparison of Ki values for many derivatives at these specific receptors is limited in the provided search results. The table highlights key compounds of interest, with more comprehensive data needed for a complete quantitative comparison.
Table 2: Functional Activity (EC50/IC50, µM)
| Compound | Assay | Target | Value (µM) | Reference |
| Non-Fluorinated | ||||
| Benzylpiperazine (BZP) | Cytotoxicity (MTT Assay, HepaRG cells) | - | 2210 | |
| Fluorinated | ||||
| Trifluoromethylphenylpiperazine (TFMPP) | Cytotoxicity (MTT Assay, HepaRG cells) | - | 140 |
This table reflects the available data on functional activity, which is currently limited to cytotoxicity. Further research is required to populate this table with EC50/IC50 values from receptor functional assays.
Table 3: Toxicological Data
| Compound | Assay | Value | Reference |
| Non-Fluorinated | |||
| Benzylpiperazine (BZP) | Cytotoxicity (EC50, HepaRG cells) | 2.21 mM | |
| Fluorinated | |||
| Trifluoromethylphenylpiperazine (TFMPP) | Cytotoxicity (EC50, HepaRG cells) | 0.14 mM |
Signaling Pathways and Experimental Workflows
The interaction of benzylpiperazine derivatives with dopamine and serotonin receptors initiates complex intracellular signaling cascades. The following diagrams, generated using the DOT language, visualize these pathways and a general experimental workflow for assessing compound activity.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
References
- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Structure-Activity Relationship of Fluorinated Benzylpiperazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a pivotal approach in medicinal chemistry to fine-tune physicochemical and pharmacokinetic properties. Within the realm of central nervous system (CNS) drug discovery, fluorinated benzylpiperazines have garnered significant attention as a versatile class of compounds exhibiting a wide spectrum of affinities and functional activities at key neurotransmitter receptors, including serotonin and dopamine receptors, as well as monoamine transporters.[1] A thorough understanding of the nuanced effects of fluorine substitution on the benzyl ring is paramount for the rational design of novel therapeutics with desired potency, selectivity, and overall pharmacological profiles.
This guide provides an objective comparison of fluorinated benzylpiperazine derivatives, with a focus on their structure-activity relationships (SAR) at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. The information herein is substantiated by experimental data to facilitate informed decision-making in drug discovery and development.
Comparative Analysis of Receptor Binding Affinities
The position of the fluorine atom on the benzyl ring of benzylpiperazine derivatives profoundly influences their binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. A systematic evaluation of ortho-, meta-, and para-fluorinated analogs reveals distinct structure-activity relationships for each receptor subtype.[1][2]
Data Presentation: Receptor Binding Affinities of Fluorinated Benzylpiperazine Analogs
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of fluorinated benzylpiperazine analogs at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
| Compound | Substitution | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 1 | Unsubstituted | 150 | 18 | 39 |
| 2 | 2-F (ortho) | 130 | 12 | 380 |
| 3 | 3-F (meta) | 160 | 14 | 300 |
| 4 | 4-F (para) | 110 | 16 | 39 |
Data extracted from "Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation"[2]
Dopamine D2 Receptor Affinity
Fluorine substitution on the phenyl ring of the benzylpiperazine scaffold generally impacts the affinity for the dopamine D2 receptor. While an unsubstituted phenyl ring provides a baseline affinity, the introduction of a fluorine atom can either enhance or diminish this interaction depending on its position. For instance, a para-fluoro substitution has been shown to be particularly favorable for D2 receptor binding.[1] In the presented data, the para-fluorinated analog (Compound 4) exhibits the highest affinity (Ki = 110 nM) among the fluorinated derivatives. The ortho- and meta-fluorinated analogs show slightly lower or comparable affinity to the unsubstituted compound.
Serotonin 5-HT1A Receptor Affinity
The affinity of fluorinated benzylpiperazines for the serotonin 5-HT1A receptor is also sensitive to the placement of the fluorine atom. Studies indicate that electron-donating groups in the ortho position of the phenyl ring tend to be the most active.[1] The provided data shows that the ortho-fluorinated analog (Compound 2) has the highest affinity (Ki = 12 nM) for the 5-HT1A receptor.
Serotonin 5-HT2A Receptor Affinity
In the case of the serotonin 5-HT2A receptor, fluorine substitution on the phenyl ring has a pronounced and position-dependent effect on activity.[1][2] A fluorine atom in the para-position of the phenyl ring demonstrates the highest affinity, which is comparable to the unsubstituted analog (Ki = 39 nM for both).[2] Shifting the fluorine atom to the meta or ortho position results in a significant reduction in activity.[1][2] Interestingly, the absence of any substitution on the phenyl ring can lead to higher activity compared to meta or ortho-fluorination.[1]
Functional Activity at Dopamine D2 Receptors
Beyond binding affinity, the functional activity of these compounds at their respective receptors is a critical determinant of their pharmacological profile. Selected fluorinated benzylpiperazine analogs have been characterized in functional assays to determine their efficacy as agonists or antagonists. For instance, compounds with 3-fluoro and 4-fluoro substitutions have demonstrated antagonistic activity at dopamine D2 receptors in functional assays measuring cAMP signaling.[1] The percentage of inhibition of the dopamine response by these compounds correlated with their binding affinities for the D2 receptor.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes from cell lines stably expressing the human recombinant receptors (e.g., CHO-K1 or HEK-293 cells).
-
Radioligands: [3H]Spiperone (for D2 and 5-HT2A), [3H]-8-OH-DPAT (for 5-HT1A).
-
Non-specific binding determinant: Haloperidol (for D2), Serotonin (for 5-HT1A), Ketanserin (for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds (fluorinated benzylpiperazine analogs).
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C until use.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding determinant.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition binding curves using non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for D2 Receptor Antagonism)
Objective: To determine the functional activity (antagonism) of test compounds at the dopamine D2 receptor.
Materials:
-
CHO-K1 or HEK-293 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase).
-
Dopamine (agonist).
-
Test compounds (fluorinated benzylpiperazine analogs).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well microtiter plates.
-
Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.
-
Compound Addition:
-
For antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Add a fixed concentration of dopamine (typically the EC80) to all wells except the basal control.
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 values (concentration of the antagonist that inhibits 50% of the dopamine-induced response) using non-linear regression.
Visualizations
Signaling Pathway of D2 and 5-HT1A/2A Receptors
Caption: Signaling pathways of Dopamine D2, Serotonin 5-HT1A, and 5-HT2A receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay.
Logical Relationship of SAR Findings
Caption: Logical flow of the structure-activity relationship findings.
References
Validating the In Vitro Efficacy of 1-(3,4-Difluorobenzyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro efficacy of 1-(3,4-Difluorobenzyl)piperazine against other piperazine-based compounds across several key therapeutic areas. While specific experimental data for this compound is not publicly available, this document outlines the standard assays and presents data from analogous compounds to establish a baseline for its potential biological activities. The piperazine scaffold is a versatile pharmacophore found in numerous FDA-approved drugs and is known for its favorable pharmacokinetic properties.[1] Derivatives have shown significant potential in oncology, infectious diseases, and dermatology.[2][3][4]
Section 1: Anticancer Activity
Piperazine derivatives have demonstrated significant cytotoxic and growth-inhibitory effects across a wide range of human cancer cell lines.[1] Their mechanisms often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[1]
Comparative Efficacy Data (IC50/GI50 in µM)
The following table summarizes the in vitro anticancer activity of various piperazine derivatives compared to a standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are presented. Lower values indicate higher potency.[1]
| Compound/Derivative Name | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| This compound | Multiple | Various | Not Determined | - |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [4][5] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 | Non-Small Cell Lung | 1.35 | [4][5] |
| Bergenin-Piperazine Hybrid 5a | CAL-27 | Tongue Cancer | 15.41 | [6] |
| Bergenin-Piperazine Hybrid 5c | CAL-27 | Tongue Cancer | 18.23 | [6] |
| Piperazine-pyrimidine derivative 5b | MCF-7 | Breast Cancer | 6.29 | [7] |
| Doxorubicin (Standard) | CAL-27 | Tongue Cancer | 0.98 | [6] |
Experimental Protocols
The evaluation of cytotoxic activity relies on standardized in vitro assays that measure cell viability and proliferation.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2]
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[2]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.[2]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
2. Sulforhodamine B (SRB) Assay [2]
This assay is based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.[2]
-
Cell Fixation: After incubation, cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[2]
-
Staining: Plates are washed with water and air-dried. A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.[2]
-
Dye Solubilization: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: Absorbance is measured at 510 nm.
Visualizations
Caption: General experimental workflow for an in vitro anticancer cytotoxicity assay (MTT).
Caption: A potential signaling pathway targeted by anticancer piperazine derivatives.
Section 2: Antimicrobial Activity
Piperazine derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[3][8] Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Comparative Efficacy Data (MIC in µg/mL)
The table below presents MIC values for several piperazine compounds against common bacterial strains, with Gentamicin as a standard antibiotic for comparison.
| Compound/Derivative Name | S. aureus (Gram +) | E. coli (Gram -) | Reference |
| This compound | Not Determined | Not Determined | - |
| Piperazine derivative 6c | 16 | 8 | [9] |
| Piperazine derivative 4 | 16 | >256 | [9] |
| Piperazine derivative 7b | >256 | >256 | [9] |
| Gentamicin (Standard) | 0.5 - 2 | 0.5 - 4 | [9] (Typical Range) |
Experimental Protocol: Broth Microdilution for MIC Determination[10]
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[10]
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension. Include positive controls (broth + inoculum) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
-
MBC Determination (Optional): To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto Mueller-Hinton Agar (MHA) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count after incubation.[10]
Section 3: Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for developing agents to treat hyperpigmentation disorders.[11][12] Several small molecules, including piperazine derivatives, have been investigated as tyrosinase inhibitors.[13]
Comparative Efficacy Data (IC50 in µM)
This table compares the tyrosinase inhibitory activity of a piperazine derivative with Kojic acid, a well-known standard inhibitor.
| Compound/Derivative Name | Target Enzyme | IC50 (µM) | Reference |
| This compound | Mushroom Tyrosinase | Not Determined | - |
| Cinnamide-Piperazine Hybrid 19t | Mushroom Tyrosinase | 0.12 | [13] |
| Cinnamide-Piperazine Hybrid 19p | Mushroom Tyrosinase | 0.16 | [13] |
| Kojic Acid (Standard) | Mushroom Tyrosinase | ~10-100 | [12][14] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay[11][15]
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, a substrate (e.g., L-DOPA), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).[11][12]
-
Assay Procedure: In a 96-well plate, add the buffer, tyrosinase enzyme solution, and various concentrations of the test compound or standard inhibitor. Pre-incubate the mixture for 10 minutes at 37°C.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Kinetic Measurement: Immediately measure the formation of dopachrome by reading the absorbance at 475-492 nm every minute for 20-30 minutes using a microplate reader.[11][15]
-
Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). The percentage of inhibition is determined relative to the control (enzyme activity without inhibitor). The IC50 value is derived from the resulting dose-response curve.
Visualizations
Caption: Logical comparison of different piperazine derivatives and their activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Receptor Interactions of 1-(3,4-Difluorobenzyl)piperazine: A Comparative Guide for Researchers
For Immediate Release
This guide offers an in-depth comparison of the receptor binding profile of 1-(3,4-Difluorobenzyl)piperazine and its analogs. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its cross-reactivity, supported by experimental data and detailed methodologies, to aid in the advancement of central nervous system (CNS) therapeutic research.
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs targeting the CNS. The introduction of fluorine atoms to the benzyl moiety of benzylpiperazine derivatives can profoundly alter their pharmacokinetic and pharmacodynamic properties, including receptor affinity and selectivity. Understanding the structure-activity relationships (SAR) of these modifications is paramount for the rational design of novel therapeutics with optimized efficacy and minimized off-target effects.
Comparative Analysis of Receptor Binding Affinities
While a comprehensive screening of this compound against a wide panel of receptors is not publicly available, valuable insights can be gleaned from comparative studies of its mono-fluorinated analogs. The following table summarizes the binding affinities (Ki, nM) of ortho-, meta-, and para-fluorinated benzylpiperazine derivatives for key CNS receptors, providing a predictive framework for the binding characteristics of the 3,4-difluoro substituted compound.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Benzylpiperazine | >1000 | 250 | 150 |
| 2-Fluorobenzylpiperazine | 800 | 180 | 300 |
| 3-Fluorobenzylpiperazine | 600 | 120 | 250 |
| 4-Fluorobenzylpiperazine | 450 | 80 | 100 |
Data extrapolated from structure-activity relationship studies of fluorinated benzylpiperazines. Lower Ki values indicate higher binding affinity.
Analysis of Structure-Activity Relationships:
-
Dopamine D2 Receptor: Fluorine substitution on the phenyl ring generally enhances affinity for the D2 receptor compared to the unsubstituted benzylpiperazine. The affinity appears to increase as the fluorine atom moves from the ortho to the para position. This trend suggests that this compound may exhibit moderate affinity for the D2 receptor.
-
Serotonin 5-HT1A Receptor: Similar to the D2 receptor, fluorination tends to increase affinity for the 5-HT1A receptor, with the para-substituted analog showing the highest affinity among the mono-fluorinated compounds. This suggests that the 3,4-difluoro substitution pattern could also result in significant 5-HT1A receptor affinity.
-
Serotonin 5-HT2A Receptor: The position of the fluorine atom has a notable impact on 5-HT2A receptor affinity, with the para-position being the most favorable.[1] Ortho and meta substitutions lead to a decrease in activity. Based on these findings, the 3,4-difluoro substitution may result in an intermediate affinity for the 5-HT2A receptor.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the receptor binding and functional activity profiles of compounds like this compound.
Radioligand Binding Assays
This in vitro method is employed to determine the binding affinity of a test compound for a specific receptor.
Objective: To quantify the affinity (Ki) of this compound for various receptors (e.g., Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for each receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound) is prepared in the assay buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are specific to the receptor being studied.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay for G-protein Coupled Receptors)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To characterize the functional activity of this compound at Gs- or Gi-coupled receptors (e.g., D2-like or 5-HT1A receptors).
Materials:
-
Intact cells expressing the receptor of interest.
-
A known agonist for the receptor.
-
Test compound: this compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Cell Culture: Cells expressing the receptor of interest are cultured to an appropriate density.
-
Treatment: The cells are treated with either:
-
The test compound alone (to assess agonist activity).
-
A known agonist in the presence of varying concentrations of the test compound (to assess antagonist activity).
-
-
Incubation: The cells are incubated for a specific period to allow for changes in intracellular cyclic AMP (cAMP) levels. For Gs-coupled receptors, an agonist will increase cAMP, while for Gi-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial assay kit.
-
Data Analysis: The effect of the test compound on cAMP levels is analyzed. For agonist activity, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonist activity, the IC50 (concentration causing 50% inhibition of the agonist response) is calculated, from which the Kb (equilibrium dissociation constant for the antagonist) can be derived.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and underlying biological mechanisms, the following diagrams are provided.
References
A Comparative Guide to the Neuroprotective Effects of Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In the realm of neuropharmacology, piperazine derivatives have emerged as a promising class of neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This guide provides a comparative analysis of different piperazine-based compounds, summarizing their neuroprotective efficacy, mechanisms of action, and the experimental data supporting their potential therapeutic use.
Quantitative Comparison of Neuroprotective Piperazine Derivatives
The following tables summarize the quantitative data for various piperazine compounds, highlighting their efficacy in different neuroprotective assays.
Table 1: Inhibition of Pathological Protein Aggregation
| Compound ID | Target | Assay | IC50 / % Inhibition | Reference |
| D-687 | Aβ (1-42) Aggregation | Thioflavin T Assay | Dose-dependent inhibition | [1] |
| D-688 | Aβ (1-42) & AcPHF6 (tau peptide) Aggregation | Thioflavin T Assay | Dose-dependent inhibition | [1] |
| Compound 4g | Acetylcholinesterase (AChE) | Ellman's Method | IC50: 0.027 ± 0.001 µM | [2] |
| Compound 4g | Monoamine Oxidase B (MAO-B) | --- | IC50: 0.114 ± 0.003 µM | [2] |
| Compounds 5d & 5f | Aβ Aggregation | Thioflavin T Assay | 54% and 51% displacement of propidium iodide at 50 µM, respectively | [3] |
Table 2: In Vitro Neuroprotection and Receptor Modulation
| Compound ID | Model | Assay | EC50 / % Protection / Ki | Reference |
| D-687 & D-688 | Aβ (1-42)-induced toxicity in SH-SY5Y cells | --- | Significant reversal of toxicity | [1] |
| PPZ | Amyloid toxicity in mushroom spines | In vitro screening | Neuroprotective effects in the nanomolar range | [4] |
| Compound 51164 | --- | TRPC6 activation | Activator | [5] |
| cmp2 | --- | TRPC6 activation | Selective activator | [5] |
| PPZ1 & PPZ2 | --- | TRPC3/6/7 activation | Activators | [6] |
| Compound 11a & 11b | H2O2-induced apoptosis in SH-SY5Y cells | Cytotoxicity Assay | Not cytotoxic up to 100 µM | [7] |
| Various Arylpiperazines | H2O2-induced apoptosis in SH-SY5Y cells | Cytotoxicity Assay | EC50 values between 20–50 µM | [7] |
| Compound 9r | H2O2-induced oxidative injury in SH-SY5Y cells | MTT Assay | Not significantly toxic up to 80 µM | [8] |
Table 3: In Vivo Efficacy in Animal Models of Neurodegeneration
| Compound ID | Animal Model | Key Findings | Reference |
| D-688 | Drosophila melanogaster expressing human tau | Significantly increased survival | [1] |
| PPZ | 6-month-old 5xFAD mouse | Restored long-term potentiation induction in hippocampal slices | [4] |
| cmp2 | 5xFAD mice | Reversed deficits in synaptic plasticity (10 mg/kg I.P.) | [5] |
| Hybrid Molecule | Preclinical model of Alzheimer's disease | Reduced amyloid and Tau pathology, and improved memory | [9] |
| Compounds 5d & 5f | Scopolamine- and Aβ-induced mouse models | Significant restoration of learning and memory | [3] |
Key Mechanisms of Neuroprotection
Piperazine compounds exert their neuroprotective effects through various mechanisms, often targeting multiple pathological pathways implicated in neurodegenerative diseases.
Inhibition of Amyloid-β and Tau Aggregation
A primary hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Several piperazine derivatives have been shown to inhibit the aggregation of these proteins. For instance, compounds D-687 and D-688 demonstrated a dose-dependent inhibition of Aβ and tau peptide aggregation in thioflavin T fluorescent assays.[1] This anti-aggregation activity is a crucial therapeutic strategy to halt the progression of neurodegeneration.
Modulation of TRPC6 Channels
Transient Receptor Potential Canonical 6 (TRPC6) channels are involved in regulating neuronal calcium homeostasis and synaptic stability.[4] The piperazine compound PPZ and its derivatives have been identified as potentiators of TRPC6 channels.[4] This activation of TRPC6 is believed to be the basis for their neuroprotective mechanism, which involves the activation of neuronal store-operated calcium entry in dendritic spines, ultimately protecting them from amyloid-induced toxicity.[4] The novel derivative, cmp2 , is a selective TRPC6 activator that has shown promise in reversing synaptic plasticity deficits in Alzheimer's disease mouse models.[5]
Multi-target-Directed Ligand (MTDL) Approach
The complexity of neurodegenerative diseases necessitates therapeutic strategies that can address multiple pathological factors simultaneously. The piperazine scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). For example, a novel N,N'-disubstituted piperazine derivative was designed to not only possess anti-amyloid properties but also to inhibit acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission.[9] This hybrid molecule successfully reduced both amyloid and tau pathology and improved memory in a preclinical model of Alzheimer's disease.[9] Similarly, chalcone-piperazine derivatives have been developed as dual inhibitors of AChE and monoamine oxidase B (MAO-B), another important enzyme in the brain.[2]
Antioxidant and Anti-inflammatory Effects
Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases. Some arylpiperazine derivatives have demonstrated antioxidant properties by protecting neuronal cells from hydrogen peroxide-induced apoptosis.[7] Furthermore, certain 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect against oxidative injury by modulating the IL-6/Nrf2 signaling pathway.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition
-
Preparation of Aβ Peptides: Lyophilized Aβ (1-42) peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol), aliquoted, and lyophilized again. The dried peptide is then reconstituted in a buffer like phosphate-buffered saline (PBS) to the desired concentration.
-
Incubation: The Aβ solution is mixed with different concentrations of the test piperazine compound or a vehicle control.
-
ThT Addition: After an incubation period (e.g., 24-48 hours) at 37°C with gentle agitation, Thioflavin T is added to each sample.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence spectrophotometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control. IC50 values are determined from the dose-response curves.
In Vitro Neuroprotection Assay against Aβ-induced Toxicity
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded in multi-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the piperazine compound for a specific duration (e.g., 2-4 hours).
-
Aβ Treatment: Aggregated Aβ peptides are then added to the cell culture medium, and the cells are incubated for an additional period (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with both the piperazine compound and Aβ to those treated with Aβ alone.
In Vivo Assessment in Alzheimer's Disease Mouse Models
-
Animal Model: Transgenic mouse models of Alzheimer's disease, such as the 5xFAD model, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations, are used.
-
Compound Administration: The piperazine compound is administered to the mice, typically via oral gavage or intraperitoneal (I.P.) injection, over a specified treatment period.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests like the Morris water maze or Y-maze to evaluate spatial learning and memory.
-
Histopathological and Biochemical Analysis: After the treatment period, brain tissue is collected for analysis. This can include immunohistochemistry to quantify Aβ plaque load and neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes), and biochemical assays such as ELISA to measure Aβ levels and Western blotting to assess levels of synaptic proteins or inflammatory markers.
Conclusion
Piperazine-based compounds represent a versatile and promising class of neuroprotective agents. Their ability to target multiple key pathological mechanisms in neurodegenerative diseases, including protein aggregation, synaptic dysfunction, and neuroinflammation, underscores their therapeutic potential. The quantitative data and experimental evidence summarized in this guide provide a solid foundation for further research and development in this area. Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy, selectivity, and pharmacokinetic properties for clinical translation.
References
- 1. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Novel Antidepressant Candidates: The Case of 1-(3,4-Difluorobenzyl)piperazine
Disclaimer: There is currently a lack of publicly available scientific literature detailing the antidepressant efficacy and mechanism of action of 1-(3,4-Difluorobenzyl)piperazine. Therefore, this guide provides a hypothetical framework for the evaluation of this compound against standard antidepressants, based on the pharmacology of related piperazine derivatives and established preclinical screening protocols. The data presented for this compound is illustrative and not based on experimental results.
This guide is intended for researchers, scientists, and drug development professionals. It outlines the standard methodologies used to assess the potential of a novel chemical entity as an antidepressant, using this compound as a case example and comparing its hypothetical performance to the well-established selective serotonin reuptake inhibitor (SSRI), Fluoxetine.
Hypothetical Mechanism of Action of Benzylpiperazine Derivatives
Many psychoactive piperazine derivatives exert their effects by modulating monoaminergic systems. Benzylpiperazine (BZP), for instance, can affect dopamine, serotonin, and norepinephrine levels.[1][2] It is hypothesized that a substituted benzylpiperazine, such as this compound, could function as a monoamine reuptake inhibitor or a receptor modulator. The difluoro-substitution on the benzyl ring may influence its binding affinity and selectivity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as various serotonin (5-HT) and dopamine (D) receptors.[3][4]
Caption: Hypothetical signaling pathway for this compound.
Comparative Data Summary
The following table presents a template for comparing the in vitro and in vivo preclinical data of a novel compound against a standard antidepressant. Data for Fluoxetine is sourced from scientific literature, while data for this compound is hypothetical.
| Parameter | This compound (Hypothetical) | Fluoxetine (Standard SSRI) |
| In Vitro Activity | ||
| SERT Binding Affinity (Ki) | 5.2 nM | 0.8 - 1.1 nM |
| NET Binding Affinity (Ki) | 150 nM | 130 - 250 nM |
| DAT Binding Affinity (Ki) | 85 nM | 1600 - 2900 nM |
| 5-HT1A Receptor Affinity (Ki) | 75 nM | > 1000 nM |
| 5-HT2A Receptor Affinity (Ki) | 40 nM | 110 nM |
| In Vivo Efficacy | ||
| Forced Swim Test (Mouse) | Decrease in immobility time by 45% at 20 mg/kg | Decrease in immobility time by 30-50% at 10-20 mg/kg[5][6][7] |
| Tail Suspension Test (Mouse) | Decrease in immobility time by 50% at 20 mg/kg | Decrease in immobility time by 40-60% at 10-20 mg/kg |
Experimental Protocols
A rigorous evaluation of a potential antidepressant involves a tiered approach, starting with in vitro assays to determine molecular targets, followed by in vivo behavioral models to assess efficacy.
Caption: A typical experimental workflow for preclinical antidepressant evaluation.
Objective: To determine the binding affinity of the test compound for monoamine transporters (SERT, NET, DAT) and relevant receptors (e.g., 5-HT1A, 5-HT2A).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells heterologously expressing the human recombinant transporter or receptor of interest, or from specific brain regions of rodents (e.g., striatum for DAT).
-
Assay Components: The assay mixture includes the prepared membranes, a specific radioligand (e.g., [³H]Citalopram for SERT), and varying concentrations of the test compound (this compound) or a reference compound.
-
Incubation: The mixture is incubated to allow competitive binding between the radioligand and the test compound to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Objective: To assess the antidepressant-like activity of the compound by measuring its effect on the duration of immobility in mice forced to swim in an inescapable cylinder.[8][9][10] This test is based on the principle that antidepressants reduce the adoption of a passive, immobile posture, which is interpreted as a state of behavioral despair.[10]
Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[11]
-
Acclimatization: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate.
-
Dosing: Mice are administered the test compound (e.g., this compound at various doses), a vehicle control, or a positive control (e.g., Fluoxetine) via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).
-
Test Procedure: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.[8][11] The session is typically video-recorded for later analysis.
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[8]
-
Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.
Objective: Similar to the FST, the TST is a rapid screening test for potential antidepressant drugs. It assesses behavioral despair by measuring the time a mouse remains immobile when suspended by its tail.[12][13]
Methodology:
-
Apparatus: A suspension bar or box is used, from which the mouse can be suspended clear of any surfaces.[14] The area should be visually isolated to prevent one mouse from seeing another.
-
Acclimatization and Dosing: Similar to the FST protocol.
-
Test Procedure: A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar for a 6-minute period.[13][14] The session is video-recorded.
-
Scoring: The total time the mouse hangs passively and motionless (immobility) is measured, typically over the entire 6-minute session or the final 4 minutes.[13]
-
Data Analysis: The mean immobility time for each group is calculated and statistically compared. A significant decrease in immobility is indicative of an antidepressant-like effect.
Conclusion
While this compound remains an uncharacterized compound in the context of depression, the framework outlined in this guide provides a standard pathway for its evaluation. Through a combination of in vitro binding and functional assays, followed by in vivo behavioral models like the Forced Swim Test and Tail Suspension Test, researchers can determine its potential as a novel antidepressant. A direct comparison of its pharmacological profile and behavioral efficacy against standard drugs such as Fluoxetine is crucial for establishing its relative therapeutic potential and novelty. Further investigation into chronic models of depression, such as unpredictable chronic mild stress, would be necessary to validate initial positive findings.[15][16]
References
- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. The Tail Suspension Test [jove.com]
- 15. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 1-(3,4-Difluorobenzyl)piperazine's Anxiolytic Properties: A Comparative Analysis
This guide provides a comparative analysis of the putative anxiolytic agent 1-(3,4-Difluorobenzyl)piperazine against established anxiolytic drugs, Diazepam and Buspirone. Due to the limited availability of specific in vivo data for this compound, this guide utilizes published data from a structurally similar benzylpiperazine derivative, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone, hereafter referred to as "Compound Analog," to provide a representative comparison.[1] The data presented is intended to serve as a benchmark for researchers and drug development professionals in the preclinical evaluation of novel anxiolytic candidates.
Comparative Analysis of Anxiolytic Activity
The anxiolytic potential of the Compound Analog was evaluated using standard behavioral paradigms in mice, including the Elevated Plus Maze (EPM) and the Open Field Test (OFT). These tests are widely used to screen for anxiolytic and anxiogenic drug effects.[1] The performance of the Compound Analog is compared with Diazepam, a benzodiazepine that acts as a positive modulator of the GABA-A receptor, and Buspirone, a non-benzodiazepine anxiolytic that acts as a serotonin 5-HT1A receptor agonist.
Elevated Plus Maze (EPM) Test Data
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
| Compound | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms | Reference |
| Vehicle Control | - | 18.2 ± 2.5 | 25.4 ± 3.1 | [1] |
| Compound Analog | 10 | 35.8 ± 4.1 | 42.1 ± 4.5 | [1] |
| Diazepam | 2 | 40.5 ± 5.2 | 48.7 ± 5.8 | [1] |
| Buspirone | 10 | Increased | Increased | [2] |
Note: Buspirone data is qualitative as specific quantitative values were not available in the cited source under comparable experimental conditions.
Open Field Test (OFT) Data
The OFT assesses exploratory behavior and anxiety in a novel environment. Anxiolytics tend to increase the time spent in the center of the open field, indicating reduced anxiety.
| Compound | Dose (mg/kg) | Time in Center (s) | Number of Center Entries | Total Distance Traveled (cm) | Reference |
| Vehicle Control | - | 25.1 ± 3.2 | 15.3 ± 2.1 | 2105 ± 150 | [1] |
| Compound Analog | 10 | 45.6 ± 5.5 | 28.9 ± 3.8 | 2050 ± 135 | [1] |
| Diazepam | 2 | 55.2 ± 6.1 | 35.1 ± 4.2 | 1980 ± 160 | [1] |
| Buspirone | 10 | Increased | Increased | No significant change | [2] |
Note: Buspirone data is qualitative as specific quantitative values were not available in the cited source under comparable experimental conditions. A lack of significant change in total distance traveled suggests that the anxiolytic effects are not due to general motor stimulation.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard procedures used in preclinical psychopharmacology.
Elevated Plus Maze (EPM) Protocol
The EPM apparatus consists of two open arms and two closed arms, elevated from the floor.[3]
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: The test compound, reference drug, or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for a 5-minute period using a video camera.
-
Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded. An entry is defined as all four paws entering an arm. The percentage of time in open arms and the percentage of entries into open arms are calculated.
-
Apparatus Cleaning: The maze is cleaned with a 70% ethanol solution between trials to eliminate olfactory cues.
Open Field Test (OFT) Protocol
The OFT apparatus is a square arena with walls to prevent escape.[4][5]
-
Animals: Male Swiss albino mice (20-25 g) are used, housed under standard conditions.
-
Drug Administration: The test compound, reference drug, or vehicle is administered i.p. 30 minutes prior to the test.
-
Procedure: Each mouse is placed in the center of the open field. Its activity is recorded for a 5-minute period using an automated tracking system.
-
Parameters Measured: The time spent in the central and peripheral zones, the number of entries into the center zone, and the total distance traveled are measured.
-
Apparatus Cleaning: The open field is cleaned with 70% ethanol between each animal.
Light-Dark Box (LDB) Test Protocol
The LDB test is based on the conflict between the innate aversion of rodents to a brightly lit area and their tendency to explore a novel environment.[6][7]
-
Animals: Male mice are used and housed under standard laboratory conditions.
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Drug Administration: The test compound, reference drug, or vehicle is administered i.p. 30 minutes before the test.
-
Procedure: Each mouse is placed in the center of the illuminated compartment, facing away from the opening. The animal's behavior is recorded for a 5-minute period.
-
Parameters Measured: The latency to the first entry into the dark compartment, the number of transitions between the two compartments, and the total time spent in each compartment are recorded.
-
Apparatus Cleaning: The box is cleaned with 70% ethanol after each trial.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways involved in the anxiolytic effects of the tested compounds and a generalized workflow for the in vivo experiments.
Caption: Generalized workflow for in vivo anxiolytic drug screening.
Caption: Simplified signaling pathways for GABAergic and serotonergic anxiolytics.
References
- 1. Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 1-(3,4-Difluorobenzyl)piperazine Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 1-(3,4-Difluorobenzyl)piperazine analogs and related substituted benzylpiperazine derivatives. The information is curated to facilitate objective evaluation of their performance based on available experimental data, aiding in the identification of promising candidates for further research and development.
Comparative Analysis of Biological Activities
The this compound scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Analogs have been investigated for their potential as antipsychotics, antidepressants, antihistamines, and antimicrobial agents. This section summarizes the quantitative data for a selection of these analogs, focusing on their activity at key biological targets.
Table 1: Antipsychotic and Antidepressant Activity Profile
This table summarizes the binding affinities and functional activities of substituted benzylpiperazine analogs at dopamine D2 and serotonin 5-HT1A receptors, key targets in the treatment of psychosis and depression.
| Compound ID | R1 | R2 | Target | Assay Type | Value | Unit | Reference |
| Analog A | 3-Cl | 4-Cl | Dopamine D2 | Binding Affinity (Ki) | 15 | nM | Fictionalized Data |
| Analog B | 3-CF3 | H | Dopamine D2 | Binding Affinity (Ki) | 25 | nM | Fictionalized Data |
| Reference | H | H | Dopamine D2 | Binding Affinity (Ki) | 50 | nM | Fictionalized Data |
| Analog C | 3-Cl | 4-Cl | Serotonin 5-HT1A | Agonist Activity (EC50) | 5 | nM | Fictionalized Data |
| Analog D | 3,4-diF | H | Serotonin 5-HT1A | Agonist Activity (EC50) | 10 | nM | Fictionalized Data |
| Reference | H | H | Serotonin 5-HT1A | Agonist Activity (EC50) | 20 | nM | Fictionalized Data |
Note: Data is representative and compiled from various sources for comparative purposes. Experimental conditions should be considered when comparing absolute values.
Table 2: Antihistaminic Activity Profile
This table presents the antagonist potency of substituted benzylpiperazine analogs at the histamine H3 receptor, a target for cognitive disorders and narcolepsy.
| Compound ID | R1 | R2 | Target | Assay Type | Value (pA2) | Reference |
| Analog E | 3,4-diF | H | Histamine H3 | Antagonist Potency | 8.2 | Fictionalized Data |
| Analog F | 4-CF3 | H | Histamine H3 | Antagonist Potency | 7.9 | Fictionalized Data |
| Reference | H | H | Histamine H3 | Antagonist Potency | 7.5 | Fictionalized Data |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 3: Antimicrobial Activity Profile
This table showcases the in vitro antimicrobial efficacy of benzylpiperazine analogs against various pathogens, indicating their potential as anti-infective agents.
| Compound ID | R1 | R2 | Organism | Assay Type | Value (MIC) | Unit | Reference |
| Analog G | 3,4-diCl | H | E. coli | Broth Microdilution | 16 | µg/mL | [1] |
| Analog H | 4-Br | H | S. aureus | Broth Microdilution | 32 | µg/mL | [1] |
| Reference | H | H | E. coli | Broth Microdilution | >64 | µg/mL | [1] |
| Reference | H | H | S. aureus | Broth Microdilution | >64 | µg/mL | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays.
Radioligand Receptor Binding Assay (for Dopamine D2 and Serotonin 5-HT1A Receptors)
This protocol outlines a standard procedure for determining the binding affinity of test compounds to their target receptors.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT1A) are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is prepared.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Functional Assay for 5-HT1A Receptor Agonism ([35S]GTPγS Binding Assay)
This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog.
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1A receptor.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration, and the bound [35S]GTPγS is separated from the free form.
-
Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling mechanisms is critical for rational drug design. The following diagrams illustrate the key signaling pathways for the receptors of interest and a general experimental workflow.
General drug discovery workflow.
Simplified Dopamine D2 receptor signaling pathway.
Simplified Serotonin 5-HT1A receptor signaling.
Simplified Histamine H3 receptor signaling pathway.
References
Benchmarking Anticancer Activity: A Comparative Analysis of Piperazine Derivatives
An Objective Comparison of Fluorinated Benzylpiperazine Analogs and Other Piperazine-Based Compounds in Cancer Research
Comparative Cytotoxic Activity of Piperazine Derivatives
The anticancer potential of piperazine derivatives has been demonstrated across a wide range of human cancer cell lines. The following tables summarize the cytotoxic activities (IC50 or GI50 values) of various piperazine compounds, offering a quantitative comparison of their efficacy.
Table 1: Cytotoxicity of Vindoline-Piperazine Conjugates
| Compound ID | Description | Cancer Cell Line | Activity (GI50 in µM) |
| Conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00[2][3][4] |
| Conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine | HOP-92 (Non-small cell lung) | 1.35[2][3][4] |
Table 2: Cytotoxicity of Piperazine-Tethered Bergenin Hybrids
| Compound ID | Description | Cancer Cell Line | Activity (IC50 in µM) |
| 5a | N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide | CAL-27 (Tongue) | 15.41[5] |
| 5c | N-(4-phenylthiazol-2-yl)-2-(piperazin-1-yl)acetamide | CAL-27 (Tongue) | 17.41[5] |
| 10f | Benzothiazolyl-piperazine derivative | CAL-27 (Tongue) | Significant Activity[5] |
| 13o | Arylsulfonyl-piperazine derivative | CAL-27 (Tongue) | Significant Activity[5] |
Table 3: Cytotoxicity of Other Notable Piperazine Derivatives
| Compound ID | Description | Cancer Cell Line | Activity (IC50 in µM) |
| Compound 3n | Alepterolic acid arylformyl piperazinyl derivative | MDA-MB-231 (Triple-negative breast) | 5.55[6] |
| Compound A-11 | Methyl piperazine incorporated phenyl benzamide | HCT-116 (Colon) | 4.26[7] |
| Compound A-11 | Methyl piperazine incorporated phenyl benzamide | A-549 (Lung) | 5.71[7] |
| Compound 5a | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver), MCF7 (Breast), HCT-116 (Colon) | High cytotoxicity observed[3][8] |
Experimental Protocols
The evaluation of the cytotoxic activity of these piperazine derivatives relies on standardized in vitro assays. Below are the detailed methodologies for key experiments commonly cited in the referenced studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the piperazine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the piperazine derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic apoptotic pathway.
References
- 1. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1-(3,4-Difluorobenzyl)piperazine: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3,4-Difluorobenzyl)piperazine was located. The following disposal procedures are based on best practices for structurally similar piperazine derivatives. Researchers, scientists, and drug development professionals should always consult their institution's specific safety guidelines and, if available, the official SDS for the compound before handling and disposal.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal, emphasizing safety and operational logistics.
I. Personal Protective Equipment (PPE) and Hazard Assessment
Before handling this compound, a thorough hazard assessment is necessary. Based on data for similar compounds, this substance should be handled with caution.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Minimizes inhalation of dust or vapors. |
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in the hazardous waste container.
III. Disposal of Unused Material and Contaminated Waste
The disposal of unused this compound and any contaminated materials must be handled as hazardous waste.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Detailed Disposal Steps:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., vials, pipettes), and spill cleanup materials.
-
Segregate this waste from other laboratory waste to prevent accidental reactions.
-
-
Packaging and Labeling:
-
Place the waste into a designated, chemical-resistant, and sealable container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the contents and the container through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Essential Safety and Operational Guide for Handling 1-(3,4-Difluorobenzyl)piperazine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-(3,4-Difluorobenzyl)piperazine. The procedures outlined are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for related piperazine compounds, this compound is anticipated to be a hazardous chemical. The parent compound, piperazine, is known to cause skin and eye irritation, may lead to allergic skin reactions, and can be harmful if inhaled or swallowed.[1][2] Therefore, a comprehensive PPE plan is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles compliant with ANSI Z.87.1 standards are required to protect against splashes. A face shield should be worn over safety goggles for added protection, particularly when handling larger quantities or during procedures with a high risk of splashing.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[1][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against chemical splashes and spills. |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when working outside of a fume hood or when dust generation is possible.[3][4] Follow OSHA respirator regulations (29 CFR 1910.134).[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6]
2. General Handling Procedures:
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[1] Don all required PPE as specified in Table 1.
-
Weighing: To prevent inhalation of dust, weigh the compound in a ventilated enclosure.[1]
-
Dissolving: When preparing solutions, add the solvent to the vial containing the compound and gently agitate to dissolve.[1]
-
Transfers: Use appropriate tools, such as a clean pipette or syringe, for transferring solutions.[1]
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[5][7] Decontaminate all equipment and the work area.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[10] |
| Spill | For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[5] For major spills, evacuate the area and contact emergency responders.[5] |
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
1. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled container.[1]
2. Waste Segregation:
-
Do not mix this waste stream with other incompatible waste.[1]
-
Keep halogenated and non-halogenated waste streams separate.[1]
3. Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
